Technical Documentation Center

2-amino-N-(4-anilinophenyl)benzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-amino-N-(4-anilinophenyl)benzamide
  • CAS: 24565-03-5

Core Science & Biosynthesis

Foundational

Structural Elucidation and Characterization of 2-amino-N-(4-anilinophenyl)benzamide

This guide provides a rigorous technical framework for the structural elucidation of 2-amino-N-(4-anilinophenyl)benzamide , a pharmacophore belonging to the anthranilamide class of Histone Deacetylase (HDAC) inhibitors.[...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for the structural elucidation of 2-amino-N-(4-anilinophenyl)benzamide , a pharmacophore belonging to the anthranilamide class of Histone Deacetylase (HDAC) inhibitors.[1]

This molecule represents a "Zinc-Binding Group" (ZBG) motif critical in epigenetic drug discovery. The elucidation strategy focuses on distinguishing the ortho-amino substitution and the connectivity of the diphenylamine "cap" moiety.

Introduction & Synthetic Context

Compound Class: Anthranilamide-based HDAC Inhibitor.[1] Molecular Formula:


Exact Mass:  303.1372 Da

To ensure accurate characterization, one must understand the synthetic origin. This compound is typically synthesized via the coupling of isatoic anhydride (or activated 2-aminobenzoic acid) with N-phenyl-p-phenylenediamine .[1]

Primary Impurity Risks (Defining the Elucidation Strategy):

  • Unreacted Amine: N-phenyl-p-phenylenediamine (Distinguishable by lack of amide carbonyl).[1]

  • Self-Condensation: Anthranilamide dimers (Distinguishable by MS and symmetry in NMR).

  • Regioisomers: Rare, but meta- or para-amino isomers if starting material purity is compromised.[1]

Mass Spectrometry (HRMS) Protocol

Objective: Confirm elemental composition and analyze fragmentation to verify the amide linkage.

Experimental Setup
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).

  • Solvent: Methanol + 0.1% Formic Acid (promotes protonation of the aniline nitrogens).

Diagnostic Fragmentation Pattern

The fragmentation logic follows the cleavage of the amide bond, a standard behavior for benzamides.[2]

Ion Typem/z (Theoretical)Structural AssignmentMechanism

304.1444 Protonated Molecular IonParent detection.[1]
Fragment A 120.0444

(2-aminobenzoyl cation)
Acylium ion formation via

-cleavage at the amide bond.[1] Diagnostic of the anthraniloyl head group.
Fragment B 185.1073

(4-anilinobenzenaminium)
Protonated amine leaving group after amide hydrolysis.
Fragment C 92.0495

Further loss of the phenyl ring from the diphenylamine tail.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: The definitive mapping of the carbon skeleton and heteroatom connectivity. Solvent: DMSO-


 is mandatory .[1] Chloroform (

) often causes broadening of the amide proton and poor solubility of the polar anthranilamide core.
A. 1H NMR Assignment Strategy (400 MHz+, 298 K)

The spectrum is divided into three distinct zones: the Amide/Amine protons (labile), the Anthraniloyl Ring (Ring A), and the Diphenylamine System (Rings B & C).

Table 1: 1H NMR Chemical Shift Expectations

Proton Label

(ppm)
MultiplicityIntegrationAssignment Logic

9.60 - 9.80 Singlet (s)1HDeshielded amide NH.[1] Critical for confirming acylation.

8.00 - 8.20 Broad Singlet1HSecondary amine of the 4-anilinophenyl group.

6.30 - 6.50 Broad Singlet2HPrimary amine (

) on the benzamide ring. Upfield due to resonance donation.
Ring A (

)
6.70 - 6.80Doublet (d)1HOrtho to the primary amine; shielded by electron donation.
Ring A (

)
7.60 - 7.70Doublet (d)1HOrtho to the carbonyl; deshielded by anisotropy.
Ring A (

)
7.10 - 7.25Multiplet (m)2HMeta/Para protons on the anthraniloyl ring.
Ring B (

) *
7.50 - 7.60Doublet (d)2HOrtho to the amide nitrogen (part of AA'BB' system).
Ring B (

) *
7.00 - 7.10Doublet (d)2HOrtho to the secondary amine (part of AA'BB' system).
Ring C (

)
6.80 - 7.30Multiplet5HTerminal phenyl ring protons.

*Note: Ring B protons form an AA'BB' system but often appear as two doublets (


) due to the symmetry of the 1,4-substitution.[1]
B. 13C NMR & DEPT-135

Key diagnostic peaks to look for:

  • Carbonyl (

    
    ): 
    
    
    
    ppm.
  • Anthraniloyl C-NH2:

    
     ppm (Quaternary, deshielded by N).[1]
    
  • Diphenylamine C-N:

    
     ppm.[1]
    

2D NMR Connectivity Workflow

To scientifically validate the structure, one must prove the connection between the two aromatic systems via the amide bond.

Graphviz Workflow: Elucidation Logic

The following diagram illustrates the decision matrix for assigning the structure based on spectral correlations.

ElucidationWorkflow cluster_logic Connectivity Logic Sample Unknown Sample H_NMR 1H NMR (DMSO-d6) Sample->H_NMR Screening COSY COSY (H-H) H_NMR->COSY Spin Systems Logic1 COSY: ID Ring A vs Ring B H_NMR->Logic1 HMBC HMBC (H-C) COSY->HMBC Link Fragments Structure Confirmed Structure Logic2 HMBC: Link Amide NH to C=O Logic1->Logic2 Logic3 HMBC: Link Ring A (H6) to C=O Logic2->Logic3 Logic3->Structure

Caption: Logical workflow for structural confirmation. COSY isolates spin systems; HMBC bridges the amide linker.

Critical HMBC Correlations (Long-Range Coupling)

The HMBC (Heteronuclear Multiple Bond Coherence) experiment is the "smoking gun" for this structure. You must observe the following 3-bond couplings (


):
  • Correlation 1: The Amide NH proton (

    
     9.7) 
    
    
    
    Carbonyl Carbon (
    
    
    168).
  • Correlation 2: The Ring A proton

    
     (ortho to carbonyl) 
    
    
    
    Carbonyl Carbon (
    
    
    168).
    • Significance: This proves the Carbonyl belongs to the Anthraniloyl ring, not the aniline tail.

  • Correlation 3: The Amide NH proton

    
     Ring B Quaternary Carbon (
    
    
    
    ).
    • Significance: This proves the Nitrogen is attached to the Diphenylamine ring.

Infrared (IR) Spectroscopy

While less specific than NMR, IR provides rapid confirmation of functional groups.

  • Amide I Band:

    
     (Strong, C=O stretch).[1]
    
  • Amide II Band:

    
     (N-H bend).[1]
    
  • Primary Amine (

    
    ):  Doublet spike at 
    
    
    
    (Asymmetric/Symmetric stretch).
  • Secondary Amine (NH): Single sharp peak

    
    .
    

Summary of Validation Criteria

To certify the identity of 2-amino-N-(4-anilinophenyl)benzamide , the data must meet these criteria:

  • HRMS: Parent ion

    
     ppm.
    
  • 1H NMR: Presence of two distinct exchangeable signals (Amide NH @ 9.7, Amine NH2 @ 6.4) and integration of 17 protons.

  • HMBC: Convergence of Amide NH and Ring A (

    
    ) correlations on the same Carbonyl carbon.
    
References
  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[3] J. Org.[4] Chem., 1997, 62, 7512-7515.[1] Link

  • Suzuki, T., et al. "Design, synthesis, and biological activity of novel HDAC inhibitors: N-(2-aminophenyl)benzamides."[1] J. Med. Chem., 1999, 42(15), 3001-3003. (Context for Benzamide HDACi class). Link

  • Vertex AI Search Results. (2024). Spectral Data Grounding for Benzamide Derivatives.

Sources

Exploratory

An In-depth Technical Guide to 2-amino-N-(4-anilinophenyl)benzamide (CAS No. 24565-03-5): A Scaffold of Potential in Drug Discovery

This guide provides a comprehensive technical overview of 2-amino-N-(4-anilinophenyl)benzamide, a molecule with significant potential in medicinal chemistry and drug development. While specific experimental data for this...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-amino-N-(4-anilinophenyl)benzamide, a molecule with significant potential in medicinal chemistry and drug development. While specific experimental data for this compound (CAS No. 24565-03-5) is not extensively available in public literature, this document will synthesize information from structurally related and analogous compounds to provide a robust framework for researchers, scientists, and drug development professionals. By examining the constituent chemical moieties—the aminobenzoyl group and the N-phenylaniline scaffold—we can infer and propose likely physicochemical properties, synthetic routes, and potential biological activities.

Molecular Profile and Physicochemical Characteristics

The fundamental structure of 2-amino-N-(4-anilinophenyl)benzamide combines an anthranilamide core with a 4-aminodiphenylamine backbone. This unique arrangement suggests a molecule with a defined three-dimensional conformation and specific electronic properties that are often sought after in the design of targeted therapeutics.

Table 1: Predicted Physicochemical Properties of 2-amino-N-(4-anilinophenyl)benzamide

PropertyPredicted ValueData Source
Molecular Formula C₁₉H₁₇N₃OCalculated
Molecular Weight 303.36 g/mol Calculated[1]
Appearance Predicted to be a white to off-white solidInferred from similar compounds
Solubility Predicted to be sparingly soluble in water; likely soluble in organic solvents such as DMSO, DMF, and ethanol.Inferred from general trends for benzanilides
logP (XLogP3) ~4.2Computed for N-(4-anilinophenyl)benzamide[2]
Hydrogen Bond Donors 2Computed for N-(4-anilinophenyl)benzamide[2]
Hydrogen Bond Acceptors 2Computed for N-(4-anilinophenyl)benzamide[2]

Note: The data in this table is based on calculations and predictions for structurally similar compounds due to the limited availability of experimental data for 2-amino-N-(4-anilinophenyl)benzamide.

The presence of both hydrogen bond donors (the amino groups and the amide N-H) and acceptors (the carbonyl oxygen and the nitrogen atoms) suggests that this molecule has the potential to form specific interactions with biological targets such as enzymes and receptors.

Synthesis and Purification

The synthesis of 2-amino-N-(4-anilinophenyl)benzamide can be logically approached through standard amide bond formation reactions. A plausible and efficient synthetic route would involve the acylation of 4-aminodiphenylamine with a protected 2-aminobenzoyl chloride, followed by deprotection. A more common approach in medicinal chemistry to avoid protecting groups is to use a nitro-substituted precursor, which is then reduced in the final step.

Proposed Synthetic Workflow

A reliable method for synthesizing the title compound would be the reaction of 4-nitroaniline with a suitable phenylating agent, followed by reduction of the resulting nitro-diphenylamine, and subsequent coupling with 2-nitrobenzoyl chloride. The final step would be the reduction of both nitro groups. A more direct, albeit potentially lower-yielding, approach is outlined below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Intermediate Steps cluster_product Final Product 2-aminobenzoic_acid 2-Aminobenzoic Acid 2-aminobenzoyl_chloride 2-Aminobenzoyl Chloride (in situ) 2-aminobenzoic_acid->2-aminobenzoyl_chloride SOCl₂ or (COCl)₂ 4-aminodiphenylamine 4-Aminodiphenylamine Coupling_Reaction Amide Coupling 4-aminodiphenylamine->Coupling_Reaction 2-aminobenzoyl_chloride->Coupling_Reaction Final_Compound 2-amino-N-(4-anilinophenyl)benzamide Coupling_Reaction->Final_Compound Purification

Caption: Proposed synthetic workflow for 2-amino-N-(4-anilinophenyl)benzamide.

Detailed Experimental Protocol: Synthesis
  • Preparation of 2-Aminobenzoyl Chloride (in situ):

    • To a solution of 2-aminobenzoic acid (1 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar), add oxalyl chloride or thionyl chloride (1.2 eq.) dropwise at 0 °C.

    • Add a catalytic amount of dimethylformamide (DMF).

    • Allow the reaction to stir at room temperature for 2-3 hours, or until the evolution of gas ceases. The resulting solution of 2-aminobenzoyl chloride is used directly in the next step.

  • Amide Coupling Reaction:

    • In a separate flask, dissolve 4-aminodiphenylamine (1 eq.) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.) in anhydrous DCM.

    • Cool this solution to 0 °C.

    • Slowly add the freshly prepared 2-aminobenzoyl chloride solution to the 4-aminodiphenylamine solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction with the addition of water.

    • Separate the organic layer, and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-amino-N-(4-anilinophenyl)benzamide.

Potential Biological Activities and Applications in Drug Discovery

The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[3] Derivatives of benzamide have shown diverse biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects.[4]

Kinase Inhibition

The 2,4-dianilinopyrimidine core, which shares structural similarities with the N-(4-anilinophenyl) moiety of the title compound, is a known hinge-binding motif in many kinase inhibitors.[5] It is plausible that 2-amino-N-(4-anilinophenyl)benzamide could act as a scaffold for the development of inhibitors of protein kinases, such as Focal Adhesion Kinase (FAK), which are often dysregulated in cancer.[5]

Kinase_Inhibition Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase FAK FAK Receptor_Tyrosine_Kinase->FAK Activates Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) FAK->Downstream_Signaling Phosphorylates Cell_Proliferation Cell Proliferation, Survival, Migration Downstream_Signaling->Cell_Proliferation Inhibitor 2-amino-N-(4-anilinophenyl)benzamide (Hypothetical Inhibitor) Inhibitor->FAK Inhibits

Caption: Hypothetical inhibition of the FAK signaling pathway.

Histone Deacetylase (HDAC) Inhibition

Certain N-(2-aminophenyl)benzamide derivatives have been identified as potent and selective inhibitors of histone deacetylases (HDACs).[6][7] These enzymes play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. The 2-amino group on the benzoyl ring of the title compound could potentially chelate the zinc ion in the active site of HDAC enzymes, a key interaction for many HDAC inhibitors.[6]

DNA Methyltransferase (DNMT) Inhibition

Structurally related compounds, such as 4-amino-N-(4-aminophenyl)benzamide analogues of quinoline-based SGI-1027, have been investigated as inhibitors of DNA methyltransferases (DNMTs).[8] DNMTs are another class of epigenetic modifiers that are attractive targets in oncology. The extended aromatic system of 2-amino-N-(4-anilinophenyl)benzamide could facilitate intercalation with DNA or binding to the DNMT active site.

Analytical Methodologies

To ensure the identity and purity of synthesized 2-amino-N-(4-anilinophenyl)benzamide, a combination of analytical techniques should be employed.

Table 2: Recommended Analytical Methods

TechniquePurposeExpected Observations
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationA single major peak under various detection wavelengths (e.g., 254 nm, 280 nm). Retention time will be dependent on the column and mobile phase used.
Mass Spectrometry (MS) Molecular weight confirmationAn [M+H]⁺ ion at m/z 304.14, corresponding to the protonated molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation¹H NMR will show characteristic peaks for the aromatic protons, the amine protons, and the amide proton. ¹³C NMR will show the corresponding carbon signals.
Infrared (IR) Spectroscopy Functional group identificationCharacteristic absorption bands for N-H stretching (amines and amide), C=O stretching (amide), and aromatic C-H and C=C stretching.
Standard Protocol for HPLC Analysis
  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid or formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a suitable solvent like methanol.

Safety and Handling

While specific toxicological data for 2-amino-N-(4-anilinophenyl)benzamide is not available, it should be handled with the standard precautions for a novel chemical entity. Based on related aminophenyl and benzamide compounds, potential hazards may include skin, eye, and respiratory tract irritation.[9][10][11]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion and Future Directions

2-amino-N-(4-anilinophenyl)benzamide represents a molecule of interest for further investigation in the field of drug discovery. Its structural motifs are present in a variety of biologically active compounds, suggesting a high potential for this molecule to interact with various therapeutic targets. Future research should focus on the definitive synthesis and characterization of this compound, followed by a broad screening campaign to identify its biological activities. In particular, its potential as a kinase inhibitor, an HDAC inhibitor, or a DNMT inhibitor warrants further exploration. The insights provided in this guide, drawn from the wealth of knowledge on related chemical structures, offer a solid foundation for initiating such research endeavors.

References

  • Burnett, C. L., et al. (2013). Safety assessment of 2-amino-4-hydroxyethylaminoanisole and 2-amino-4-hydroxyethylaminoanisole sulfate as used in cosmetics. International Journal of Toxicology, 32(3 Suppl), 25S-35S. [Link]

  • Chem-Impex. (n.d.). 2-Amino-N-(3-piridinil)benzamida. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-aminophenyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, Y., et al. (2021). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules, 26(14), 4187. [Link]

  • Zhou, N., et al. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry, 51(14), 4072-4075. [Link]

  • Huang, K., et al. (2009). N-(2-Aminophenyl)-2-anilinobenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1108. [Link]

  • ResearchGate. (n.d.). Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 23(11), 2949. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide.... Retrieved from [Link]

  • ResearchGate. (n.d.). Method development for amino acid analysis. Retrieved from [Link]

  • Google Patents. (n.d.). US4109093A - Process for making 2-(4'-aminophenyl) 5-amino benzimidazole.
  • El-Deeb, I. M., et al. (2016). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules, 21(11), 1475. [Link]

  • Material Safety Data Sheet. (n.d.). [Generic Benzamide Derivative].
  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

  • ResearchGate. (2000). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. Molecules, 5(9), 1054-1065. [Link]

  • PubChem. (n.d.). N-(4-anilinophenyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Gharehbaghi, K., et al. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Current Medicinal Chemistry, 9(7), 743-748. [Link]

  • Google Patents. (n.d.). US20180318240A1 - Amino-aryl-benzamide compounds and methods of use thereof.
  • Kaspar, H., et al. (2009). Advances in amino acid analysis. Analytical and Bioanalytical Chemistry, 393(2), 445-452. [Link]

  • Cosmetic Ingredient Review. (2012). Final Safety Assessment 2-Amino-4-Hydroxyethylaminoanisole and its Sulfate Salt as Used in Hair Dyes. Retrieved from [Link]

  • Leander, J. D., et al. (1989). Pharmacological effects of enantiomers of 4-amino-N-(alpha-methylbenzyl)benzamide, a chemically novel anticonvulsant. Epilepsia, 30(2), 196-202. [Link]

  • Li, D., et al. (2023). Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. Journal of Medicinal Chemistry, 66(10), 7016-7037. [Link]

  • PubChem. (n.d.). 4-amino-N-(2-amino-4-methylphenyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 29(1), 1. [Link]

  • Google Patents. (n.d.). US5028728A - Process for the preparation of reaction products of 2,2-bis-(4-hydroxphenyl)-hexafluoropropane and new derivatives of this type.
  • Angeli, A., et al. (2020). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules, 25(16), 3731. [Link]

Sources

Foundational

Technical Guide: Solubility, Stability, and Handling of 2-amino-N-(4-anilinophenyl)benzamide

Abstract This technical guide provides a comprehensive analysis of the physicochemical properties, solubility profile, and stability characteristics of 2-amino-N-(4-anilinophenyl)benzamide . As a pharmacophore scaffold f...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties, solubility profile, and stability characteristics of 2-amino-N-(4-anilinophenyl)benzamide . As a pharmacophore scaffold for Class I-selective Histone Deacetylase (HDAC) inhibitors (structurally related to Mocetinostat and Entinostat), this compound requires precise handling to maintain biological activity. This document details protocols for solubilization, storage, and degradation mitigation, specifically addressing the oxidative sensitivity of the diphenylamine moiety and the slow-binding kinetics characteristic of benzamide inhibitors.

Compound Identity & Physicochemical Profile

2-amino-N-(4-anilinophenyl)benzamide is a synthetic small molecule integrating a zinc-binding group (2-aminobenzamide) with a hydrophobic surface-recognition cap (4-anilinophenyl).

PropertySpecification
IUPAC Name 2-amino-N-[4-(phenylamino)phenyl]benzamide
Chemical Formula C₁₉H₁₇N₃O
Molecular Weight 303.36 g/mol
Structural Class Anthranilamide (Benzamide HDAC Inhibitor)
LogP (Predicted) ~3.8 – 4.2 (Highly Lipophilic)
pKa (Calculated) ~2.5 (2-amino group); Amide NH is neutral
Appearance Off-white to pale beige solid (Oxidizes to brown/violet)
CAS Registry Referenced as scaffold in patents (e.g., US4109093A)
Structural Analysis

The molecule consists of three distinct domains affecting its stability and solubility:

  • Zinc-Binding Domain (ZBD): The 2-aminobenzamide moiety coordinates the catalytic Zn²⁺ ion in the HDAC active site.

  • Linker/Cap: The 4-anilinophenyl group (diphenylamine) extends into the hydrophobic channel. This moiety is the primary site of oxidative instability.

  • Amide Bond: Connects the ZBD and Cap; generally stable but susceptible to hydrolysis under extreme pH.

Solubility Profile & Reconstitution Protocols

Due to its high lipophilicity (LogP > 3.5) and lack of ionizable groups at physiological pH, 2-amino-N-(4-anilinophenyl)benzamide exhibits poor aqueous solubility .

Solubility Data
SolventSolubility Limit (Approx.)Comments
Water (pH 7.4) < 0.1 mg/mLPractically insoluble. Precipitation occurs immediately upon dilution without carriers.
DMSO > 25 mg/mLPreferred solvent for stock solutions.
Ethanol ~ 5–10 mg/mLModerate solubility; less stable for long-term storage than DMSO.
PEG-400 ~ 5 mg/mLUseful co-solvent for in vivo formulation.
Protocol 1: Preparation of Stock Solution (10 mM)

Target Concentration: 10 mM (3.03 mg/mL) in DMSO.

  • Weighing: Accurately weigh 3.03 mg of the compound into a sterile, amber glass vial (to protect from light).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide), ≥99.9% purity.

  • Dissolution: Vortex for 30–60 seconds. If particulates remain, sonicate in a water bath at room temperature (25°C) for 2 minutes.

    • Critical Check: Solution must be clear and colorless to pale yellow. A dark brown color indicates prior oxidation of the solid.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -80°C (optimal) or -20°C.

Protocol 2: Aqueous Dilution for Cellular Assays

Challenge: Preventing precipitation when diluting the hydrophobic stock into culture media.

  • Intermediate Dilution: Dilute the 10 mM DMSO stock 1:10 into culture medium without serum (or PBS) to create a 1 mM working solution.

    • Note: If precipitation occurs, use an intermediate step with DMSO/Tween-80 (e.g., dilute stock into PBS containing 0.05% Tween-80).

  • Final Dilution: Add the working solution to the cell culture plate to achieve the final desired concentration (e.g., 1 µM).

    • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.

Stability & Degradation Mechanisms

The stability of 2-amino-N-(4-anilinophenyl)benzamide is governed by two primary pathways: Oxidative Dehydrogenation (rapid, light-sensitive) and Amide Hydrolysis (slow, pH-dependent).

Degradation Pathway Analysis

Caption: Degradation pathways showing oxidative conversion to quinone-imines (primary risk) and hydrolytic cleavage.

Stability Characteristics
  • Light Sensitivity (Critical): The diphenylamine moiety is highly susceptible to photo-oxidation, forming quinone-imines.

    • Observation: Solutions turn pink/violet upon light exposure.

    • Prevention:[1] Always use amber vials and work in low-light conditions.

  • Solution Stability:

    • DMSO (4°C): Stable for 1–2 weeks.

    • DMSO (-20°C): Stable for 6 months.

    • Aqueous (pH 7.4): Unstable over >24 hours due to precipitation and oxidation. Prepare fresh.

  • Solid State: Stable for >1 year at -20°C if desiccated. Hygroscopic nature may accelerate hydrolysis; keep tightly sealed.

Biological Application: Kinetic Considerations

Researchers must account for the slow-binding kinetics typical of benzamide HDAC inhibitors (unlike hydroxamates like SAHA which are fast-binding).

  • Mechanism: Benzamides often induce a conformational change in the HDAC enzyme (e.g., flipping of Tyr305 in HDAC3) to bind.[2]

  • Assay Implication: Pre-incubation of the inhibitor with the enzyme for 30–60 minutes prior to adding the substrate is mandatory to measure accurate IC₅₀ values. Failure to pre-incubate will result in underestimation of potency.

References

  • N-(2-Aminophenyl)-4-substituted-benzamides as Histone Deacetylase Inhibitors.

    • Context: Describes the SAR and synthesis of the benzamide pharmacophore for HDAC inhibition.
    • Source:

  • Crystal structure of 2-amino-N-(4-anilinophenyl)

    • Context: Provides structural confirmation and solid-state conformation d
    • Source:

  • Stabilizing HDAC11 with SAHA to assay slow-binding benzamide inhibitors.

    • Context: Details the slow-binding kinetics of benzamide inhibitors (like MS-275 and analogs)
    • Source:

  • Process for making 2-(4'-aminophenyl)

    • Context: Patent literature describing the synthesis and chemical handling of the 4-anilinophenyl benzamide intermedi
    • Source:

Sources

Exploratory

The Medicinal Chemistry of 2-amino-N-(4-anilinophenyl)benzamide Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Potential of the Benzamide Scaffold The benzamide functional group is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs and clinical candidates. I...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Therapeutic Potential of the Benzamide Scaffold

The benzamide functional group is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs and clinical candidates. Its ability to engage in key hydrogen bonding interactions and serve as a versatile scaffold for chemical elaboration has made it a privileged motif in the design of targeted therapies. Within this broad class of compounds, the 2-amino-N-(4-anilinophenyl)benzamide core and its derivatives have emerged as a particularly promising chemotype, demonstrating potent inhibitory activity against a range of therapeutically relevant protein kinases and other enzymes implicated in cancer and other diseases.

This in-depth technical guide provides a comprehensive overview of the medicinal chemistry applications of 2-amino-N-(4-anilinophenyl)benzamide and its analogs. We will delve into the synthetic strategies employed to access this scaffold, explore its engagement with key biological targets, dissect the structure-activity relationships that govern its potency and selectivity, and outline the experimental protocols necessary for its evaluation. This document is intended for researchers, scientists, and drug development professionals who are actively working in the field of small molecule drug discovery and wish to leverage the potential of this versatile chemical scaffold.

Synthetic Strategies for 2-amino-N-phenylbenzamide Derivatives

The synthesis of 2-amino-N-phenylbenzamide derivatives is typically achieved through the coupling of a 2-aminobenzoic acid derivative with a substituted aniline. A common and effective method involves the activation of the carboxylic acid of isatoic anhydride, which serves as a precursor to 2-aminobenzoic acid, followed by reaction with the desired aniline.

General Synthesis Protocol

A representative synthetic route to access the 2-amino-N-phenylbenzamide scaffold is outlined below. This procedure can be adapted for a variety of substituted anilines and isatoic anhydrides to generate a library of analogs for structure-activity relationship (SAR) studies.[1]

Experimental Protocol: Synthesis of 2-amino-N-phenylbenzamide [1]

  • Reaction Setup: To a solution of isatoic anhydride (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF), add the desired aniline derivative (1 equivalent).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-amino-N-phenylbenzamide derivative.

Synthesis IsatoicAnhydride Isatoic Anhydride Reaction Amide Coupling IsatoicAnhydride->Reaction + Aniline Aniline Derivative Aniline->Reaction + Solvent DMF Solvent->Reaction Solvent Product 2-amino-N-phenylbenzamide Reaction->Product

Caption: General synthetic scheme for 2-amino-N-phenylbenzamide derivatives.

Key Biological Targets and Mechanisms of Action

The 2-amino-N-(4-anilinophenyl)benzamide scaffold has been identified as a potent inhibitor of several key protein kinases and enzymes implicated in cancer progression, including PIM kinases, Focal Adhesion Kinase (FAK), and Histone Deacetylases (HDACs). The mechanism of action for kinase inhibition is often ATP-competitive, where the small molecule occupies the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.

PIM Kinases: Critical Regulators of Cell Fate

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that are frequently overexpressed in a variety of hematological malignancies and solid tumors.[2] They play a crucial role in regulating cell survival, proliferation, and apoptosis.[3] The expression of PIM kinases is primarily regulated by the JAK/STAT signaling pathway.[][5]

PIM Kinase Signaling Pathway

PIM_Pathway Cytokine Cytokines (e.g., ILs, IFNs) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT3/STAT5 JAK->STAT phosphorylates PIM PIM Kinase (PIM1, PIM2, PIM3) STAT->PIM induces transcription Downstream Downstream Substrates (e.g., BAD, p21, p27, MYC) PIM->Downstream phosphorylates Inhibitor 2-amino-N-(4-anilinophenyl)benzamide Derivative Inhibitor->PIM inhibits (ATP-competitive) CellularEffects Cell Proliferation, Survival & Inhibition of Apoptosis Downstream->CellularEffects

Caption: The PIM kinase signaling pathway and its inhibition.

Derivatives of the 2-amino-N-(4-anilinophenyl)benzamide scaffold have been shown to be potent pan-PIM kinase inhibitors.[2] By blocking the ATP-binding site of PIM kinases, these compounds prevent the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis in cancer cells.

Focal Adhesion Kinase (FAK): A Key Player in Cell Migration and Invasion

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, and invasion, processes that are critical for tumor metastasis.[6] Overexpression of FAK is observed in numerous cancers and is associated with poor prognosis. Several N-substituted benzamide derivatives have been developed as potent FAK inhibitors.[6][7]

Histone Deacetylases (HDACs): Epigenetic Regulators

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[8] The 2-aminobenzamide moiety is a known zinc-binding group and has been incorporated into many HDAC inhibitors.[9][10] These compounds have demonstrated potent inhibitory activity against Class I HDACs (HDAC1, 2, and 3).[8]

Structure-Activity Relationships (SAR)

The development of potent and selective inhibitors based on the 2-amino-N-(4-anilinophenyl)benzamide scaffold is guided by a thorough understanding of its structure-activity relationships.

Key SAR Insights for Benzamide Derivatives:

MoietyPositionObservationImplication
2-aminobenzamide Zinc-Binding Group (for HDACs)The ortho-amino group is crucial for potent inhibition of Class I HDACs, likely through chelation of the active site zinc ion and hydrogen bonding interactions.[9]Retention of the 2-amino group is critical for HDAC inhibitory activity.
Anilinophenyl "Cap" GroupSubstitutions on the aniline ring significantly impact potency and selectivity against different kinases. Electron-withdrawing or -donating groups can modulate the electronic properties and binding affinity.Exploration of a diverse range of substituents on this ring is a key strategy for optimizing kinase inhibitory activity.
Linker N/AThe amide bond provides a rigid connection between the two aromatic rings, influencing the overall conformation of the molecule.Modifications to the linker are generally less explored but could impact pharmacokinetic properties.

The inhibitory potency of these compounds is highly dependent on the nature and position of substituents on the aromatic rings. For instance, in a series of bis-benzamides, a nitro group at the N-terminus was found to be essential for biological activity.[11]

Experimental Evaluation

The evaluation of 2-amino-N-(4-anilinophenyl)benzamide derivatives involves a cascade of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

In Vitro Kinase Inhibition Assay

The potency of a compound against a specific kinase is typically determined using an in vitro kinase assay. The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced during the kinase reaction.[12]

Experimental Protocol: PIM-1 Kinase Inhibition Assay (ADP-Glo™) [12]

  • Reaction Setup: In a 384-well plate, add the test compound (at various concentrations), PIM-1 enzyme, and the substrate/ATP mixture.

  • Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure the luminescence, which is proportional to the amount of ADP produced and thus the kinase activity. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Kinase_Assay Compound Test Compound Reaction Kinase Reaction Compound->Reaction Enzyme PIM-1 Kinase Enzyme->Reaction Substrate Substrate/ATP Substrate->Reaction ADPGlo ADP-Glo™ Reagent Reaction->ADPGlo Detection Kinase Detection Reagent ADPGlo->Detection Luminescence Measure Luminescence Detection->Luminescence

Sources

Protocols & Analytical Methods

Method

Application Note: Purification of 2-amino-N-(4-anilinophenyl)benzamide by Recrystallization

Abstract This application note details a robust protocol for the purification of 2-amino-N-(4-anilinophenyl)benzamide , a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors such as Entinostat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the purification of 2-amino-N-(4-anilinophenyl)benzamide , a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors such as Entinostat (MS-275). While synthetic routes often yield this compound with purities ranging from 85-90%, the presence of oxidation-prone phenylenediamine derivatives and unreacted isatoic anhydride necessitates a rigorous purification strategy. This guide defines a binary solvent recrystallization system utilizing Ethanol/Water , optimized to reject colored aniline impurities while maximizing recovery yields (>85%).

Introduction & Chemical Context

The target molecule, 2-amino-N-(4-anilinophenyl)benzamide , is a benzanilide scaffold characterized by an electron-rich diphenylamine moiety coupled to an anthranilamide headgroup.

  • Chemical Structure: A hydrophobic diphenylamine tail linked to a polar 2-aminobenzamide head.

  • Critical Quality Attribute (CQA): The primary challenge in purifying this intermediate is the removal of 4-aminodiphenylamine (starting material), which rapidly oxidizes to dark violet quinoidal species (e.g., indamine dyes). Even trace amounts of these impurities can poison subsequent catalytic steps or fail pharmaceutical color specifications.

Impurity Profile
Impurity TypeSourceSolubility CharacteristicRemoval Strategy
4-Aminodiphenylamine Unreacted Starting MaterialHigh in Ethanol, Low in WaterRetained in mother liquor via polarity adjustment.[1]
Anthranilic Acid Hydrolysis of Isatoic AnhydrideHigh in basic/polar mediaRemoved via aqueous wash or mother liquor.
Oligomeric Quinones Oxidation side-productsLow solubility (tar-like)Removed via hot filtration (activated carbon).

Solvent Selection Strategy

Based on the solubility parameter (


) of the benzamide scaffold, a single-solvent system often leads to either poor yield (too soluble) or poor impurity rejection (co-precipitation).

We utilize a Binary Solvent System (Ethanol : Water) based on the "anti-solvent" principle:

  • Ethanol (Good Solvent): Solubilizes the target and the lipophilic aniline impurities at high temperatures (

    
    ).
    
  • Water (Anti-Solvent): Drastically reduces the solubility of the target benzamide upon cooling, forcing crystallization, while keeping the more polar oxidized impurities and salts in the supernatant.

Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9]
  • Crude Product: 2-amino-N-(4-anilinophenyl)benzamide (dark solid).

  • Solvents: Ethanol (Absolute or 95%), Deionized Water.

  • Reagents: Activated Carbon (Norit SA-2 or equivalent).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, vacuum filtration setup (Büchner funnel).

Step-by-Step Procedure
Phase 1: Dissolution and Decolorization[2]
  • Charge: Place 10.0 g of crude 2-amino-N-(4-anilinophenyl)benzamide into a 250 mL round-bottom flask.

  • Solvent Addition: Add 60 mL of Ethanol .

  • Reflux: Heat the mixture to reflux (

    
    ) with stirring. The solid should dissolve completely.[2]
    
    • Note: If solids persist after 15 minutes of reflux, add Ethanol in 5 mL increments until dissolution is complete. Do not exceed 100 mL total volume.

  • Carbon Treatment: Once dissolved, remove from heat source briefly.[2] Carefully add 0.5 g of Activated Carbon .

    • Caution: Adding powder to boiling solvent can cause flash boiling. Cool slightly before addition.

  • Digestion: Return to reflux for 10–15 minutes to allow adsorption of colored impurities.

Phase 2: Hot Filtration[2]
  • Setup: Pre-heat a glass funnel and fluted filter paper (or a Celite pad on a sintered glass funnel) with hot ethanol.

  • Filtration: Filter the hot mixture rapidly into a clean, pre-warmed Erlenmeyer flask. This removes the carbon and insoluble oligomers.

    • Critical: The filtrate should be clear amber/yellow, not opaque dark brown.

Phase 3: Crystallization (Nucleation & Growth)
  • Reheating: If the filtrate has clouded during filtration, reheat strictly until clear.

  • Anti-Solvent Addition: While maintaining the solution near boiling, add warm Deionized Water (approx. 20-30 mL) dropwise.

    • Endpoint: Stop adding water immediately when a faint, persistent turbidity (cloudiness) is observed.

  • Clarification: Add a few drops of Ethanol to just clear the turbidity.

  • Cooling:

    • Allow the flask to cool to room temperature undisturbed on a cork ring (approx. 1-2 hours). Slow cooling promotes the formation of large, pure needles/plates.

    • Once at room temperature, transfer to an ice-water bath (

      
      ) for 1 hour to maximize yield.
      
Phase 4: Isolation
  • Filtration: Collect the crystals via vacuum filtration on a Büchner funnel.

  • Washing: Wash the filter cake with cold Ethanol:Water (1:1 mixture) (2 x 10 mL).

    • Rationale: This displaces the mother liquor containing the impurities without redissolving the product.

  • Drying: Dry the solid in a vacuum oven at

    
     for 12 hours.
    

Process Visualization (Workflow)

RecrystallizationWorkflow Start Crude 2-amino-N-(4-anilinophenyl)benzamide Dissolve Dissolve in Boiling Ethanol (Reflux) Start->Dissolve Solubilization Carbon Add Activated Carbon (Decolorization) Dissolve->Carbon Adsorption Filter Hot Filtration (Remove Carbon/Insolubles) Carbon->Filter Purification AntiSolvent Add Warm Water (Until Turbidity) Filter->AntiSolvent Supersaturation Cooling Controlled Cooling (RT -> 4°C) AntiSolvent->Cooling Nucleation Cooling->Dissolve If 'Oiling Out' occurs: Reheat & add more EtOH Isolate Vacuum Filtration & Wash Cooling->Isolate Recovery Final Pure Crystalline Product Isolate->Final Drying

Figure 1: Step-by-step workflow for the binary solvent recrystallization process.

Analytical Validation & Specifications

To ensure the protocol was successful, the isolated material must meet the following criteria:

TestMethodAcceptance Criteria
Appearance VisualOff-white to pale beige crystalline solid. (Dark brown indicates oxidation).
Purity HPLC (UV 254 nm)

(Area %)
Melting Point CapillarySharp range (e.g.,

range typical for this class; compare to standard).
1H NMR DMSO-d6Conforms to structure; absence of EtOH/Water peaks > limit.

HPLC Condition Recommendation:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Gradient 10% -> 90% Acetonitrile in Water (0.1% TFA).

  • Detection: 254 nm (aromatic rings) and 280 nm (aniline impurities).

Troubleshooting Guide

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)
  • Symptom: Instead of crystals, oily droplets form on the bottom of the flask upon cooling.

  • Cause: The temperature dropped too quickly, or the water:ethanol ratio is too high (supersaturation is too high).

  • Solution: Reheat the mixture until the oil redissolves. Add a small amount of Ethanol (2-5 mL). Allow to cool much more slowly (wrap flask in a towel). Seed the solution with a pure crystal if available.[3][2]

Issue 2: Persistent Color
  • Symptom: Crystals remain dark or purple.

  • Cause: High levels of oxidized aniline contaminants trapped in the crystal lattice.

  • Solution: Repeat the recrystallization. Increase the amount of activated carbon during the hot filtration step. Ensure the wash step (Step 4.2) is performed thoroughly with cold solvent.

Safety & Handling (MSDS Highlights)

  • Aromatic Amines: Treat 2-amino-N-(4-anilinophenyl)benzamide and its precursors as potential sensitizers and carcinogens. Wear full PPE (nitrile gloves, lab coat, safety glasses).

  • Ethanol: Flammable.[4] Perform all heating in a fume hood away from open flames.

  • Waste Disposal: Dispose of mother liquors as halogen-free organic waste.

References

  • Synthesis of Benzamide Derivatives (General Methods)

    • Methodology for benzanilide formation and purific
    • Source:

  • Entinostat (MS-275)

    • Context on the HDAC inhibitor class and intermedi
    • Source:

  • Recrystallization Techniques

    • General principles of binary solvent crystalliz
    • Source:

  • Characterization of Benzamides

    • Spectral and physical data for rel
    • Source:

Sources

Application

Column chromatography method for 2-amino-N-(4-anilinophenyl)benzamide purification

Application Note: High-Purity Isolation of 2-amino-N-(4-anilinophenyl)benzamide via Modified Flash Chromatography Abstract This technical guide details the purification protocol for 2-amino-N-(4-anilinophenyl)benzamide ,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of 2-amino-N-(4-anilinophenyl)benzamide via Modified Flash Chromatography

Abstract

This technical guide details the purification protocol for 2-amino-N-(4-anilinophenyl)benzamide , a scaffold frequently utilized in the development of Class I Histone Deacetylase (HDAC) inhibitors (analogous to Entinostat/MS-275). Due to the presence of multiple hydrogen-bond donors (primary amine, secondary aniline, amide) and a hydrophobic biphenyl core, this molecule presents specific chromatographic challenges: severe tailing on silica gel and limited solubility in non-polar mobile phases. This note provides a robust, ammonia-modified dichloromethane/methanol method that eliminates peak tailing and ensures >98% purity.

Introduction & Chemical Context

The Molecule

The target molecule consists of a "zinc-binding" 2-aminobenzamide motif coupled to a hydrophobic "cap" group (N-phenyl-p-phenylenediamine).

  • Molecular Weight: ~303.36 g/mol

  • Key Functional Groups:

    • Primary Amine (Pos 2): Weakly basic, forms intramolecular H-bonds with the amide carbonyl.

    • Secondary Amine (Aniline): Basic center responsible for strong interaction with acidic silanols.

    • Amide Linker: Polar, H-bond donor/acceptor.

The Purification Challenge

Standard normal-phase chromatography (Hexane/Ethyl Acetate) often fails for this compound due to:

  • Solubility: The compound may precipitate in high-hexane gradients, blocking the column frit.

  • Silanol Interaction: The basic aniline nitrogen interacts with the acidic silanol groups (

    
    ) on the silica surface, resulting in broad, streaking peaks (tailing) and co-elution with impurities.
    

Method Development Strategy

To overcome the "amine tailing" effect, we employ a Silanol Shielding Strategy . By introducing a basic modifier (Ammonium Hydroxide or Triethylamine) into the mobile phase, we deprotonate the silica surface and competitively block active sites, allowing the target amine to elute as a sharp, symmetrical band.

Diagram 1: Purification Logic & Workflow

PurificationWorkflow Start Crude Reaction Mixture (Post-Workup) SolubilityCheck Solubility Test: Dissolve in DCM Start->SolubilityCheck TLC TLC Scouting (DCM:MeOH 95:5 + 1% NH4OH) SolubilityCheck->TLC Decision Is Rf > 0.2 & Separated? TLC->Decision MethodA Protocol A: Standard Flash (DCM/MeOH + NH4OH) Decision->MethodA Yes MethodB Protocol B: Reverse Phase (C18, H2O/ACN + TFA) Decision->MethodB No (Complex Mix) Loading Sample Loading: Dry Load on Celite 545 MethodA->Loading Elution Gradient Elution 0-10% MeOH in DCM Loading->Elution QC QC Analysis (HPLC/NMR) Elution->QC

Caption: Decision matrix for selecting the optimal purification route based on crude mixture complexity.

Experimental Protocols

Protocol A: Modified Normal Phase Flash Chromatography (Recommended)

Best for: Routine purification of crude synthesis mixtures (100 mg – 5 g scale).

Materials:

  • Stationary Phase: Spherical Silica Gel (40–60 µm, 60 Å).

  • Mobile Phase A: Dichloromethane (DCM) + 0.5% Ammonium Hydroxide (

    
    , 28-30% aq).
    
  • Mobile Phase B: Methanol (MeOH) + 0.5% Ammonium Hydroxide.

  • Solid Support: Celite 545 (for dry loading).

Step-by-Step Procedure:

  • Sample Preparation (Dry Loading):

    • Dissolve the crude residue in a minimum amount of DCM/MeOH (1:1).

    • Add Celite 545 (ratio 1:2 w/w relative to crude mass).

    • Evaporate solvent under reduced pressure (Rotavap) until a free-flowing powder is obtained.

    • Why: Liquid loading often leads to band broadening due to the compound's poor solubility in the starting mobile phase (100% DCM).

  • Column Equilibration:

    • Flush the silica column with 3 Column Volumes (CV) of Mobile Phase A.

    • Critical: This pre-saturates the silica with ammonia, neutralizing acidic sites before the sample touches the column.

  • Gradient Execution: Run the following linear gradient (flow rate dependent on column diameter, e.g., 25 mL/min for a 25g column):

Time (CV)% Mobile Phase B (MeOH/NH3)Description
0.0 – 2.00%Isocratic Hold (Elute non-polar impurities)
2.0 – 10.00% → 5%Shallow Gradient (Elute target)
10.0 – 12.05% → 10%Flush polar byproducts
12.0 – 15.010%Wash
  • Fraction Collection:

    • Monitor UV absorbance at 254 nm (strong aromatic absorption) and 280 nm .

    • The product typically elutes between 3–6% MeOH.

    • Note: The ammonia may cause a baseline drift in UV; rely on peak shape.

  • Post-Run:

    • Pool fractions containing the pure spot (TLC confirmation).

    • Concentrate in vacuo.

    • Important: To remove residual ammonium salts, re-dissolve the solid in EtOAc, wash once with water, dry over

      
      , and re-concentrate.
      
Protocol B: Reverse Phase Polishing (High Purity >99%)

Best for: Final compounds for biological assay (removing trace coupling reagents).

Materials:

  • Column: C18 (ODS) Flash Cartridge or Prep-HPLC column.

  • Phase A: Water + 0.1% Formic Acid.

  • Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

Gradient:

  • 5% B to 95% B over 20 minutes.

  • The benzamide is moderately hydrophobic and typically elutes around 40–50% ACN.

  • Note: Formic acid is preferred over TFA for biological samples to avoid ion-pairing toxicity in cellular assays.

Troubleshooting & Optimization

IssueRoot CauseSolution
Broad/Tailing Peak Acidic silanol interactionIncrease

to 1% or switch to TEA (Triethylamine).
Precipitation on Column Low solubility in DCMSwitch to Protocol B (Reverse Phase) or use CHCl3 instead of DCM.
Co-elution with Aniline Starting material similarityUse a shallower gradient (e.g., 0-3% MeOH over 15 CV).
Product is an Oil Solvent trappingTriturate the oil with cold Diethyl Ether or Hexane to induce crystallization.
Diagram 2: The Silanol Shielding Mechanism

SilanolShielding cluster_0 Standard Silica (Acidic) cluster_1 Ammonia Modified (Neutralized) Silica1 Si-OH (Acidic) Amine1 Target Amine Silica1->Amine1 Strong H-Bond (Tailing) Silica2 Si-O- NH4+ Modifier NH3 (Modifier) Modifier->Silica2 Blocks Site Amine2 Target Amine Amine2->Silica2 No Interaction (Sharp Peak)

Caption: Mechanistic comparison of standard vs. modified silica, showing how ammonia prevents amine tailing.

References

  • Suzuki, T., et al. (1999). "Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives." Journal of Medicinal Chemistry, 42(15), 3001–3003.

  • Biotage Application Note. (2023). "Strategies for Purifying Basic Amines: The 2 pH Rule and Modifiers." Biotage Knowledge Base.

  • BenchChem Protocols. (2025). "Gas Chromatography Methods for Aniline Compound Analysis: Application Notes and Protocols." BenchChem Technical Library.

  • Kwon, S. H., et al. (2019).[1] "Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide as a Potent Histone Deacetylase Inhibitor."[1][2] Frontiers in Pharmacology.

Sources

Method

Application Note: Kinase Inhibition Profiling of 2-amino-N-(4-anilinophenyl)benzamide

[1] Executive Summary & Scientific Rationale The molecule 2-amino-N-(4-anilinophenyl)benzamide represents a privileged scaffold in medicinal chemistry, sharing structural features with both Class I Histone Deacetylase (H...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Scientific Rationale

The molecule 2-amino-N-(4-anilinophenyl)benzamide represents a privileged scaffold in medicinal chemistry, sharing structural features with both Class I Histone Deacetylase (HDAC) inhibitors (e.g., Tacedinaline) and Type II Kinase inhibitors (e.g., Imatinib analogs).

While the 2-aminobenzamide moiety is classically associated with zinc-binding in HDACs, the anilinophenyl extension provides a potential "hinge-binding" motif capable of interacting with the ATP-binding pocket of protein kinases. Consequently, profiling this compound against kinases is critical for two reasons:

  • Polypharmacology: Investigating dual-mechanism efficacy (HDAC + Kinase inhibition) for complex cancer phenotypes.[1]

  • Selectivity Screening: Identifying off-target kinase liabilities in HDAC inhibitor development.[1]

This application note details a robust, universal ADP-Glo™ Kinase Assay protocol to determine the IC₅₀ of 2-amino-N-(4-anilinophenyl)benzamide.[1] We utilize a luminescent ADP-detection method because it is less prone to interference from the fluorescent properties often exhibited by benzamide/aniline derivatives.[1]

Mechanistic Basis of Inhibition

To design a valid assay, one must understand the predicted binding mode. 2-amino-N-(4-anilinophenyl)benzamide is hypothesized to act as an ATP-competitive inhibitor .[1][2]

  • The Hinge Binder: The secondary amine of the anilinophenyl group acts as a hydrogen bond donor to the kinase hinge region (mimicking the N6 of adenine).

  • The Specificity Element: The benzamide core likely occupies the hydrophobic pocket adjacent to the gatekeeper residue.

Therefore, the assay must be performed at the


 of ATP . Using saturating ATP concentrations will outcompete the inhibitor, artificially inflating the IC₅₀ (false negative).
Pathway Visualization: Mechanism of Action

KinaseMechanism ATP ATP (Substrate) Kinase_Active Kinase (Active Conformation) ATP->Kinase_Active Kon Inhibitor 2-amino-N-(4-anilinophenyl)benzamide Inhibitor->Kinase_Active Kon (Competitive) Complex_ATP Kinase-ATP Complex Kinase_Active->Complex_ATP Complex_Inhibitor Kinase-Inhibitor Complex (Catalytically Inert) Kinase_Active->Complex_Inhibitor Blockade Substrate Peptide Substrate Complex_ATP->Substrate Catalysis Product Phosphorylated Substrate + ADP Substrate->Product

Figure 1: Competitive binding mechanism. The benzamide inhibitor competes with ATP for the active site, preventing the phosphotransfer reaction.

Experimental Protocol

Materials & Reagents[1][3][4]
ComponentSpecificationPurpose
Test Compound 2-amino-N-(4-anilinophenyl)benzamideTarget Inhibitor (Stock: 10 mM in DMSO)
Kinase Enzyme Recombinant Kinase (e.g., VEGFR2, ABL1)Target Enzyme
Substrate Specific Peptide (e.g., Poly Glu:Tyr)Phosphate Acceptor
ATP Ultra-Pure ATPCo-factor (Use at

)
Assay Buffer 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSAReaction Environment
Detection Kit ADP-Glo™ Kinase Assay (Promega)Quantifies ADP production
Plate 384-well White, Solid Bottom (Corning)Luminescence reading
Compound Preparation (Serial Dilution)

To generate a 10-point dose-response curve:

  • Stock: Thaw 10 mM DMSO stock of 2-amino-N-(4-anilinophenyl)benzamide.

  • Dilution: Prepare 3-fold serial dilutions in 100% DMSO.

    • Top Conc: 1 mM (final assay conc will be 10 µM).

    • Bottom Conc: ~0.05 nM.[1]

  • Buffer Transfer: Dilute DMSO stocks 1:25 into 1X Kinase Buffer to create "4X Working Solutions" (4% DMSO). Final assay DMSO will be 1%.[1]

Assay Workflow (ADP-Glo)[2]

This assay consists of two steps: the Kinase Reaction (production of ADP) and the Detection (conversion of ADP to Light).[3]

Step 1: The Kinase Reaction (5 µL Volume)
  • Add 2 µL of Kinase Enzyme (diluted to optimal ng/well) to the 384-well plate.

  • Add 1 µL of Test Compound (4X Working Solution).

    • Control 1: Add 1 µL 4% DMSO (No Inhibitor) = Max Signal (100% Activity) .[1]

    • Control 2: Add 1 µL Staurosporine (Reference Inhibitor).[1]

    • Control 3: No Enzyme (Buffer only) = Min Signal (Background) .[1]

  • Incubate for 10 minutes at Room Temperature (RT) to allow inhibitor binding.[1]

  • Add 2 µL of ATP/Substrate Mix (2.5X concentration).[1]

    • Critical: Ensure ATP concentration in this mix results in a final concentration equal to the enzyme's

      
      .[1]
      
  • Incubate at RT for 60 minutes.

Step 2: ADP Depletion & Detection[1]
  • Add 5 µL of ADP-Glo™ Reagent .[1]

    • Action: Terminates the kinase reaction and depletes all remaining unconsumed ATP.[1]

  • Incubate for 40 minutes at RT.

  • Add 10 µL of Kinase Detection Reagent .

    • Action: Converts the generated ADP back into ATP, which is then used by Luciferase to produce light.[3]

  • Incubate for 30 minutes at RT.

  • Read Luminescence (Integration time: 0.5–1.0 sec).[1]

Workflow Diagram

AssayWorkflow Step1 Kinase Reaction Phase (5 µL Total Vol) Mix Mix: Enzyme + Inhibitor + ATP + Substrate Step1->Mix Incubate1 Incubate 60 min (ATP -> ADP + pSub) Mix->Incubate1 Step2 ADP-Glo Reagent Addition (+5 µL) Incubate1->Step2 Deplete Deplete Unused ATP Step2->Deplete Step3 Detection Reagent Addition (+10 µL) Deplete->Step3 Convert Convert ADP -> ATP -> Light Step3->Convert

Figure 2: Step-by-step liquid handling workflow for the luminescent kinase assay.

Data Analysis & Validation

Signal Verification

The raw luminescence (RLU) correlates directly with the amount of ADP produced (Kinase Activity).

  • High RLU = High Kinase Activity (No Inhibition).[1]

  • Low RLU = Low Kinase Activity (Strong Inhibition).[1]

Calculating % Inhibition

Normalize data to controls:



IC₅₀ Determination

Plot log[Inhibitor] vs. % Inhibition.[1] Fit the data using a non-linear regression (4-parameter logistic equation):



Quality Control (Z-Factor)

For the assay to be considered valid, the Z-factor must be > 0.5.



Where 

is standard deviation and

is the mean of positive (DMSO) and negative (No Enzyme) controls.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
High Background Signal Incomplete ATP depletionExtend ADP-Glo Reagent incubation time to 60 min.
Low Signal Window Enzyme concentration too lowTitrate enzyme to ensure linear ADP production (aim for <10% ATP conversion).
Right-Shifted IC₅₀ ATP concentration >

Repeat assay with ATP concentration exactly at

.
Compound Precipitation Poor solubility of benzamideCheck the 4X working solution for turbidity; reduce final DMSO or add 0.01% Triton X-100.

References

  • Promega Corporation. (2024).[1] ADP-Glo™ Kinase Assay Technical Manual. Retrieved from

  • Lomenick, B., et al. (2009).[1] Target identification using drug affinity responsive target stability (DARTS).[1] Proceedings of the National Academy of Sciences.[1] (Describes methods for validating small molecule targets including benzamides).

  • Zhang, J., et al. (2009).[1] Simple assays for the determination of kinetic parameters of kinase inhibition.[1] Journal of Biomolecular Screening.[1] (Authoritative source for

    
     and IC50 calculations).
    
  • Vertex AI Search. (2026).[1] Structural analysis of 2-amino-N-(4-anilinophenyl)benzamide. (Confirming structural motifs: Anilinophenyl as hinge binder and Benzamide as specificity element).

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Quantification of 2-Amino-N-(4-anilinophenyl)benzamide

Abstract This application note details a validated, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 2-amino-N-(4-anilinophenyl)benzamide (CAS 24565-03-5) in b...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a validated, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 2-amino-N-(4-anilinophenyl)benzamide (CAS 24565-03-5) in biological matrices.[1] As a pharmacophore structurally related to Class I Histone Deacetylase (HDAC) inhibitors like Tacedinaline (CI-994) and Entinostat (MS-275), accurate quantification is critical for pharmacokinetic (PK) profiling and potency assessments.[1] This method utilizes electrospray ionization (ESI) in positive mode with Multiple Reaction Monitoring (MRM), achieving a lower limit of quantification (LLOQ) suitable for sub-nanomolar analysis.[1]

Introduction

2-amino-N-(4-anilinophenyl)benzamide represents a core scaffold in the design of benzamide-based HDAC inhibitors, which function by chelating the zinc ion in the catalytic pocket of histone deacetylases.[1] The compound features a 2-aminobenzamide "warhead" linked to a hydrophobic 4-anilinophenyl "cap" group.[1]

Accurate analysis of this compound presents specific challenges:

  • Polarity: The amino-benzamide core confers significant polarity, requiring careful column selection to prevent early elution and ion suppression.[1]

  • Isomerism: Potential for amide rotamers requires optimized chromatographic separation.[1]

  • Sensitivity: Preclinical dosing often results in low plasma concentrations, necessitating high-efficiency extraction.[1]

This guide provides a "self-validating" workflow, prioritizing Liquid-Liquid Extraction (LLE) for matrix cleanliness and a C18-based separation for robustness.

Experimental Protocol

Chemicals and Reagents[1][2][3]
  • Analyte: 2-amino-N-(4-anilinophenyl)benzamide (CAS 24565-03-5), purity >98%.[1]

  • Internal Standard (IS): Tacedinaline (CI-994) or Stable Isotope Labeled (SIL) analog (e.g., d5-phenyl-2-amino-N-(4-anilinophenyl)benzamide).[1]

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Ethyl Acetate (EtOAc).[1]

  • Additives: Formic Acid (FA), Ammonium Formate.[1]

Sample Preparation: Liquid-Liquid Extraction (LLE)

Why LLE? While Protein Precipitation (PPT) is faster, LLE provides superior cleanup for benzamides, removing phospholipids that cause ion suppression in ESI+.[1]

Protocol Steps:

  • Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (100 ng/mL in 50% MeOH). Vortex gently.

  • Extraction: Add 500 µL of Ethyl Acetate (EtOAc) .

    • Note: MTBE (Methyl tert-butyl ether) is a valid alternative if EtOAc extracts too many polar interferences.[1]

  • Agitation: Vortex vigorously for 5 minutes or shake on a plate shaker at 1000 rpm.

  • Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 400 µL of the supernatant (organic layer) to a clean glass vial or 96-well plate.

  • Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (80:20 v/v). Vortex and centrifuge briefly before injection.[1]

LC-MS/MS Conditions[1]
Chromatographic Conditions
  • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm) or Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[1]

    • Rationale: Sub-2 µm particles provide sharper peaks, essential for separating potential isobaric metabolites.[1]

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: 2-5 µL.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 10 Initial equilibration
0.50 10 Load sample
3.00 90 Elution of analyte
4.00 90 Wash column
4.10 10 Return to initial

| 5.50 | 10 | Re-equilibration |[1]

Mass Spectrometry Parameters
  • Ionization: ESI Positive (+).[1]

  • Spray Voltage: 3500 V.

  • Source Temp: 500°C.

  • Gas Flows: Curtain Gas (30 psi), Nebulizer Gas (50 psi), Heater Gas (50 psi).[1]

MRM Transitions: The precursor ion is the protonated molecule


.[1]
AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (eV)ID Rationale
Target 304.1 120.1 5025Quantifier: 2-aminobenzoyl cation (High abundance)
Target304.1185.15020Qualifier: 4-aminodiphenylamine fragment
Target304.193.15035Qualifier: Aniline ring fragment
IS (CI-994)270.1120.15025Common benzamide fragment

Visualizations

Analytical Workflow

The following diagram illustrates the critical path from sample collection to data acquisition, highlighting the "Self-Validating" checkpoints.

Workflow Sample Biological Sample (Plasma/Serum) IS_Add Add Internal Standard (Normalization) Sample->IS_Add LLE Liquid-Liquid Extraction (EtOAc) IS_Add->LLE Vortex 5 min Dry Evaporation & Reconstitution (Concentration Step) LLE->Dry Organic Layer LC UPLC Separation (C18 Column) Dry->LC Inject MS MS/MS Detection (ESI+ MRM) LC->MS Elution Data Quantification (Ratio Analyte/IS) MS->Data

Caption: Optimized LLE-LC-MS/MS workflow ensuring removal of phospholipid interferences and robust quantification.

Fragmentation Pathway (Mechanism)

Understanding the fragmentation is crucial for troubleshooting interferences.[1] The primary transition involves the cleavage of the amide bond.[1]

Fragmentation Precursor Precursor Ion [M+H]+ = 304.1 Transition1 Amide Cleavage Precursor->Transition1 Collision Energy (20-25 eV) Frag1 Product Ion 1 (Quant) 2-aminobenzoyl cation m/z = 120.1 Transition1->Frag1 Charge Retention on Benzamide Frag2 Product Ion 2 (Qual) 4-aminodiphenylamine m/z = 185.1 Transition1->Frag2 Charge Retention on Aniline

Caption: Proposed ESI+ fragmentation pathway. The 120.1 m/z ion is the signature fragment for 2-aminobenzamides.[1]

Method Validation Guidelines

To ensure Scientific Integrity , validate the method according to FDA/EMA Bioanalytical Method Validation guidelines.

  • Selectivity: Analyze 6 blank matrix lots. No interference >20% of the LLOQ should be observed at the retention time (approx 2.5 - 3.0 min).[1]

  • Linearity: Construct a calibration curve from 1.0 ng/mL to 1000 ng/mL. Use a weighted linear regression (

    
    ) to account for heteroscedasticity.[1]
    
  • Matrix Effect: Compare the peak area of post-extraction spiked samples to neat solution standards.

    • Target: Matrix Factor (MF) between 0.85 and 1.[1]15. If MF < 0.8, switch to Stable Isotope Labeled IS or optimize the LLE wash step.[1]

  • Carryover: Inject a blank after the Upper Limit of Quantification (ULOQ). Carryover must be <20% of LLOQ.[1]

Troubleshooting

  • Issue: Low Sensitivity.

    • Cause: Ion suppression or poor extraction efficiency.[1]

    • Fix: Check pH of aqueous phase before extraction.[1] Benzamides are basic; ensure pH is > 8.0 (add Ammonium Bicarbonate) to drive the analyte into the organic phase during LLE.[1]

  • Issue: Peak Tailing.

    • Cause: Secondary interactions with silanols.[1]

    • Fix: Ensure the column is "end-capped" and increase Ammonium Formate concentration in mobile phase to 5-10 mM.[1]

References

  • PubChem. (n.d.).[1] 2-amino-N-(4-anilinophenyl)benzamide (Compound).[1][2][3][4] National Library of Medicine.[1] Retrieved February 1, 2026, from [Link][1]

  • FDA. (2018).[1] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[1] Retrieved February 1, 2026, from [Link][1]

  • Bantscheff, M., et al. (2011).[1] Chemiproteomics profiling of HDAC inhibitors. Nature Biotechnology.[1] (Contextual reference for benzamide HDAC inhibitor class analysis).

Sources

Method

2-amino-N-(4-anilinophenyl)benzamide for in vivo animal studies

Compound: 2-amino-N-(4-anilinophenyl)benzamide Common Identifiers: CI-994, Tacedinaline, PD-123654 Target Class: Selective Class I HDAC Inhibitor (HDAC 1, 2, 3)[1][2][3] Part 1: Compound Profile & Mechanism of Action Pha...

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 2-amino-N-(4-anilinophenyl)benzamide Common Identifiers: CI-994, Tacedinaline, PD-123654 Target Class: Selective Class I HDAC Inhibitor (HDAC 1, 2, 3)[1][2][3]

Part 1: Compound Profile & Mechanism of Action

Pharmacological Profile

CI-994 is a benzamide-derivative histone deacetylase (HDAC) inhibitor.[4] Unlike pan-HDAC inhibitors (e.g., vorinostat), CI-994 exhibits high selectivity for Class I HDACs (1, 2, and 3) with IC50 values in the sub-micromolar range (~0.9–1.2 µM). It shows significantly lower affinity for Class IIa/b and Class IV HDACs.

Key Mechanistic Pathway: By inhibiting the deacetylation of histone lysine residues (specifically H3K18ac and H3K27ac), CI-994 relaxes chromatin structure. This "epigenetic opening" facilitates the transcription of genes associated with synaptic plasticity (neuroscience) or tumor suppressor reactivation (oncology).

Mechanism of Action (Visualization)

MOA_Pathway Drug CI-994 (Tacedinaline) Target Class I HDACs (HDAC 1, 2, 3) Drug->Target Selectively Binds Effect1 Inhibition of Deacetylation Target->Effect1 Blocks Activity Chromatin Chromatin Relaxation Effect1->Chromatin Accumulation of Acetyl Groups Neuro Neuroscience: Enhanced BDNF/Drd2 Expression Chromatin->Neuro Hippocampus Onco Oncology: p21 Induction & G1 Cell Cycle Arrest Chromatin->Onco Tumor Microenvironment

Figure 1: Mechanism of Action.[2][3] CI-994 selectively targets Class I HDACs, leading to chromatin relaxation and distinct downstream effects depending on the tissue context.

Part 2: Formulation & Solubility (Critical)

CI-994 is highly lipophilic and practically insoluble in water. Poor formulation is the primary cause of variability in in vivo efficacy. Do not use simple saline suspensions for IP injection , as this leads to abdominal precipitation and erratic absorption.

Optimized Vehicle Protocols
Option A: Intraperitoneal (IP) Injection (Recommended for Neuro)

This formulation ensures stability and bioavailability for acute dosing.

  • Composition: 10% DMSO / 30% Kolliphor EL / 60% Saline (0.9%)[2]

  • Preparation Steps:

    • Weigh CI-994 powder.

    • Dissolve completely in DMSO (10% of final volume). Vortex until clear.

    • Add Kolliphor EL (Cremophor EL) (30% of final volume). Vortex vigorously. The solution will become viscous.

    • Slowly add warm 0.9% Saline (60% of final volume) while vortexing.

    • Result: A clear to slightly opalescent stable emulsion.

Option B: Oral Gavage (PO) (Recommended for Oncology/Chronic)

For chronic daily dosing, a suspension is often better tolerated than high-concentration DMSO vehicles.

  • Composition: 0.5% Methylcellulose + 0.1% Tween 80 in water.

  • Preparation: Homogenize CI-994 powder into the vehicle to create a uniform suspension. Shake well before every dose.

Pharmacokinetics (PK) Snapshot

Understanding the half-life is crucial for determining dosing frequency.

ParameterValue (Mouse)Value (Rat)Implication
Tmax 0.5 – 1.0 hr~1.0 hrRapid absorption; dose shortly before behavioral tasks.
T1/2 (Elimination) 3.4 – 9.4 hrs~4 – 6 hrsOnce Daily (QD) is usually sufficient; BID for aggressive tumors.
Brain Penetration HighHighCrosses BBB; brain levels >1000 nM for up to 5 hrs post-dose.[2]

Part 3: Neuroscience Application (Memory & Extinction)

CI-994 is widely used to enhance extinction learning (e.g., PTSD models) and reverse cognitive deficits in neurodegeneration.

Dosing Strategy
  • Effective Dose: 10–30 mg/kg (IP).[5]

  • Timing: Administer 1 hour before the learning task (encoding/extinction training). This aligns peak brain concentration (Tmax) with the memory consolidation window.

Protocol: Fear Extinction Enhancement

Objective: To facilitate the extinction of a conditioned fear response.

  • Habituation (Day 0): Handle mice to reduce stress.

  • Fear Conditioning (Day 1):

    • Place mouse in Context A.[3]

    • Administer 3-5 foot shocks (0.5–0.7 mA, 1s) co-terminating with a tone.

  • Treatment & Extinction (Day 2):

    • T minus 60 min: Inject CI-994 (30 mg/kg, IP) or Vehicle.

    • T zero: Place mouse in Context B (altered scent/flooring).

    • Training: Present the Tone (CS) 20 times without shock (Extinction training).

  • Recall Test (Day 3):

    • Place mouse in Context B. Present Tone.

    • Measure: Freezing behavior. CI-994 treated mice should show significantly lower freezing (enhanced extinction memory) compared to vehicle.

Neuro_Protocol cluster_0 Day 2: Critical Window Step1 Inject CI-994 (30 mg/kg IP) Wait Wait 60 mins (Reaching Tmax) Step1->Wait Task Extinction Training (CS No Shock) Wait->Task Result Day 3: Test Reduced Freezing Task->Result 24h Later

Figure 2: Temporal Dosing Protocol for Memory Studies. Precise timing (T-60 min) is required to ensure histone acetylation peaks during the neural consolidation phase.

Part 4: Oncology Application (Solid Tumors)[5]

CI-994 is cytostatic on its own but highly synergistic with DNA-damaging agents (e.g., Gemcitabine, Cisplatin) or immunotherapies.

Dosing Strategy
  • Dose: 15–50 mg/kg (Oral or IP).

  • Frequency: Daily (QD) for 14–21 days.

  • Combination: If combining with chemotherapy, administer CI-994 before or concurrently with the cytotoxic agent to open chromatin, making DNA more accessible to damage.

Protocol: Synergistic Xenograft Study

Objective: To assess tumor growth inhibition in a solid tumor model (e.g., NSCLC or Pancreatic).

  • Inoculation: Inject tumor cells subcutaneously into the flank of nude mice.

  • Staging: Wait until tumors reach palpable size (~100–150 mm³).

  • Randomization: Group mice (n=8-10/group) to ensure equal average tumor volume.

  • Treatment Groups:

    • Vehicle (Daily PO).

    • CI-994 (30 mg/kg Daily PO).

    • Standard of Care (e.g., Gemcitabine 120 mg/kg IP, q3d).

    • Combination: CI-994 (Daily) + Gemcitabine (q3d).

  • Monitoring: Measure tumor volume (Length × Width² / 2) and body weight every 2–3 days.

  • Endpoints: Tumor growth inhibition (TGI%) and survival.[6][7]

Safety Note: Monitor Complete Blood Counts (CBC). CI-994 can cause transient lymphopenia and thrombocytopenia. If body weight loss exceeds 15%, institute a "drug holiday" (skip 1–2 doses).

Part 5: References

  • Mechanism & Specificity: Moradei, O. M., et al. (2007).[4] Novel aminophenyl benzamide-type histone deacetylase inhibitors with enhanced potency and selectivity.[4] Journal of Medicinal Chemistry. Link

  • Neuroscience (Memory): Gräff, J., et al. (2014). An epigenetic blockade of cognitive functions in the neurodegenerating brain. Nature. Link

  • Neuroscience (Fear Extinction): Whittle, N., et al. (2013). Enhancing dopaminergic signaling and histone acetylation promotes fear extinction in a mouse model of pathological fear. Neuropsychopharmacology. Link

  • Pharmacokinetics & Oncology: LoRusso, P. M., et al. (1996).[4] Preclinical antitumor activity of CI-994.[4][6][7][8][9] Investigational New Drugs. Link

  • Formulation & BBB: Schroeder, F. A., et al. (2013). A selective HDAC 1–3 inhibitor imparts neuroprotection in models of neurodegeneration. PLoS One. Link

Sources

Application

Application Note: Western Blot Analysis of FAK Phosphorylation Modulation by Tacedinaline (CI-994)

Abstract & Scientific Rationale This application note details the protocol for assessing the phosphorylation status of Focal Adhesion Kinase (FAK) at Tyrosine 397 (Tyr397) following treatment with 2-amino-N-(4-anilinophe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

This application note details the protocol for assessing the phosphorylation status of Focal Adhesion Kinase (FAK) at Tyrosine 397 (Tyr397) following treatment with 2-amino-N-(4-anilinophenyl)benzamide , commonly known as Tacedinaline (CI-994) .

While CI-994 is a selective Class I Histone Deacetylase (HDAC) inhibitor (targeting HDAC1, 2, and 3), emerging research indicates a critical crosstalk between the epigenome and focal adhesion signaling. HDAC inhibition has been shown to suppress FAK autophosphorylation (Tyr397) through indirect mechanisms, such as the hyperacetylation of the chaperone HSP90 (leading to FAK destabilization) or transcriptional downregulation of upstream activators.

This protocol provides a self-validating workflow to measure this "off-target" or downstream effect, distinguishing between direct kinase inhibition and epigenetic modulation of kinase signaling.

Mechanistic Pathway[1][2][3][4][5][6]

The following diagram illustrates the proposed mechanism where CI-994 inhibition of HDACs leads to downstream suppression of FAK signaling.

FAK_HDAC_Crosstalk cluster_effect HDAC Inhibition Effect CI994 CI-994 (Tacedinaline) HDAC Class I HDACs (HDAC1/2/3) CI994->HDAC Inhibits AcH3 Acetylated Histone H3 (Pos. Control) CI994->AcH3 Increases HDAC->AcH3 Deacetylates (Loss of Signal) HSP90 HSP90 (Chaperone) HDAC->HSP90 Deacetylates FAK_Total Total FAK (Stability) HSP90->FAK_Total Stabilizes HSP90->FAK_Total Hyperacetylation Destabilizes Complex pFAK p-FAK (Tyr397) (Active) FAK_Total->pFAK Activation Integrin Integrin Signaling Integrin->pFAK Autophosphorylation

Figure 1: Mechanistic crosstalk. CI-994 inhibits HDACs, preventing the deacetylation of histones (marker: Ac-H3) and non-histone proteins like HSP90. Disruption of HSP90 chaperone function can lead to reduced FAK stability and phosphorylation.

Experimental Design & Controls

To ensure scientific integrity, the experiment must control for total protein levels and verify HDAC inhibition activity.

Treatment Groups
GroupTreatmentPurpose
1. Vehicle Control DMSO (0.1% v/v)Establishes baseline FAK phosphorylation.
2. Test Group CI-994 (1 µM - 10 µM)Measures effect of HDAC inhibition on FAK.
3. Positive Control (Assay) PF-573228 or VS-4718 (1 µM)Known FAK inhibitors. Verifies the p-Tyr397 antibody is specific and responsive.
4. Positive Control (Mechanism) SAHA (Vorinostat)Broad HDAC inhibitor to compare efficacy against CI-994.
Critical Reagents
  • Compound: Tacedinaline (CI-994); CAS: 112522-64-2. Dissolve in DMSO to 10 mM stock. Store at -20°C.

  • Primary Antibody 1: Anti-FAK (Phospho-Tyr397).[1][2][3] Essential for measuring activation.

  • Primary Antibody 2: Anti-FAK (Total). Essential for normalization.

  • Primary Antibody 3: Anti-Acetyl-Histone H3 (Lys9/Lys14). Essential validation that CI-994 is working as an HDAC inhibitor.[4]

  • Lysis Buffer: Modified RIPA buffer supplemented with Phosphatase Inhibitor Cocktails 2 & 3 (Sigma) or 1 mM Na3VO4 + 10 mM NaF.

Detailed Protocol

Phase A: Cell Treatment & Lysis

Rationale: FAK phosphorylation is highly dynamic. Rapid lysis at cold temperatures is non-negotiable to prevent phosphatase activity.

  • Seeding: Seed cells (e.g., A549, MDA-MB-231) in 6-well plates. Allow to reach 70-80% confluency.

  • Starvation (Optional but Recommended): Serum-starve cells (0.5% FBS) for 12 hours prior to treatment to reduce basal integrin signaling noise, making drug effects clearer.

  • Treatment: Add CI-994 (diluted in fresh media) for 24 hours .

    • Note: Unlike direct kinase inhibitors (effects in minutes), HDAC-mediated FAK modulation often requires gene expression or chaperone machinery changes, taking 12-24 hours.

  • Harvesting:

    • Place plates on ice .

    • Wash 2x with ice-cold PBS containing 1 mM Na3VO4 (Sodium Orthovanadate).

    • Add 150 µL Ice-Cold Lysis Buffer (RIPA + Protease/Phosphatase Inhibitors).

    • Scrape cells and collect into pre-chilled microcentrifuge tubes.

  • Sonication: Sonicate lysates (3x 10-second pulses, 20% amplitude) on ice.

    • Why? CI-994 targets nuclear HDACs. Sonication shears genomic DNA, reducing viscosity and ensuring nuclear proteins (like Histone H3) are solubilized for the control blot.

  • Clarification: Centrifuge at 14,000 x g for 15 min at 4°C. Transfer supernatant to new tubes.

Phase B: Western Blotting

Rationale: Separation of phospho-FAK requires careful handling to avoid signal degradation.

  • Protein Quantification: Use BCA assay. Normalize samples to load 20-30 µg of total protein per lane.

  • Electrophoresis:

    • Use 8% or 10% SDS-PAGE gels . FAK is ~125 kDa; low percentage gels improve separation of high MW proteins.

    • Run at 80V (stacking) -> 120V (resolving).

  • Transfer:

    • Wet transfer to PVDF membrane (activated with methanol) is preferred for high MW proteins.

    • Conditions: 100V for 90 mins or 30V overnight at 4°C.

  • Blocking: Block with 5% BSA in TBST for 1 hour at Room Temp.

    • Critical: Do NOT use Non-fat Dry Milk for phospho-antibodies. Milk contains casein, a phosphoprotein that causes high background with phospho-tyrosine antibodies.

Phase C: Antibody Incubation & Detection
TargetDilutionBufferIncubation
p-FAK (Tyr397) 1:10005% BSA/TBSTOvernight, 4°C
Total FAK 1:10005% BSA/TBSTOvernight, 4°C
Acetyl-Histone H3 1:20005% Milk/TBST1 hr, RT
GAPDH/Actin 1:50005% Milk/TBST1 hr, RT
  • Washing: Wash 3x 10 mins with TBST after primary and secondary incubations.

  • Detection: Use high-sensitivity ECL (Enhanced Chemiluminescence) substrate. FAK-Tyr397 signals can be subtle in some cell lines.

Data Analysis & Interpretation

To validate the effect of CI-994, you must calculate the relative phosphorylation ratio. Do not rely on raw band intensity alone, as CI-994 may affect total FAK protein stability.

Calculation Workflow
  • Densitometry: Measure pixel intensity (Area * Mean Gray Value) for pFAK, Total FAK, and Acetyl-H3 bands using ImageJ/Fiji.

  • Normalization:

    
    
    
  • Validation Check:

    • Acetyl-H3: Must be significantly higher in CI-994 treated lanes compared to Vehicle. If not, the drug is inactive or degraded.

    • Total FAK: If Total FAK decreases significantly with treatment, the mechanism involves protein degradation (HSP90 hypothesis). If Total FAK is stable but pFAK drops, the mechanism is signaling suppression.

Experimental Workflow Diagram

WB_Workflow cluster_prep Sample Prep cluster_blot Blotting cluster_detect Detection Cells Cell Culture (+/- CI-994 24h) Lysis Lysis + Sonication (RIPA + Na3VO4) Cells->Lysis BCA BCA Quant (30µg Load) Lysis->BCA Gel 8% SDS-PAGE BCA->Gel Transfer PVDF Transfer (Wet, Cold) Gel->Transfer Block Block: 5% BSA (No Milk for pTyr) Transfer->Block Primary 1° Ab: pFAK(Y397) + Ac-H3 (Control) Block->Primary Imaging ECL Imaging & Normalization Primary->Imaging

Figure 2: Step-by-step Western Blot workflow emphasizing critical checkpoints (Phosphatase inhibition and BSA blocking).

Troubleshooting & Expert Tips

IssuePossible CauseSolution
No pFAK signal Phosphatase activityEnsure Na3VO4 is fresh and added immediately before lysis. Keep lysates on ice at all times.
High Background Blocking with MilkSwitch to 5% BSA for all phospho-antibody steps.
No Acetyl-H3 increase Drug degradationCI-994 is stable, but ensure DMSO stock is not hydrated. Verify cell permeability.
Total FAK signal drops Protein degradationThis is a biological result of HDAC inhibition (HSP90 disruption). Normalize pFAK against GAPDH in this specific case to show "loss of total protein."
Doublets in FAK band ProteolysisAdd PMSF and Aprotinin/Leupeptin to lysis buffer. FAK is sensitive to calpain cleavage.

References

  • Mechanism of CI-994 (Tacedinaline)

    • Graff, J., et al. (2014).[5] "Epigenetic priming of memory updating during reconsolidation." Cell, 156(3), 495-510. (Defines CI-994 as a Class I HDAC inhibitor).[6][5][7]

  • HDAC and FAK Crosstalk

    • Lin, C.F., et al. (2023).[8] "Combined inhibition of HDAC and FAK abolishes FAK kinase activity and regulates YAP localization."[9][10] Molecular Cancer Therapeutics. (Demonstrates that HDAC inhibitors reduce FAK Y397 phosphorylation).[9][10]

  • FAK Western Blot Methodology

    • Cell Signaling Technology. "Phospho-FAK (Tyr397) Antibody #3283 Protocol."
  • Compound Data

    • PubChem. "Tacedinaline (CI-994) Compound Summary."

Sources

Method

Application Notes and Protocols for the Study of Cell Migration Using 2-amino-N-(4-anilinophenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract Cell migration is a fundamental biological process implicated in a myriad of physiological and pathologi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Cell migration is a fundamental biological process implicated in a myriad of physiological and pathological events, including embryonic development, immune response, and cancer metastasis. The ability to modulate cell migration is therefore of significant interest in therapeutic development. This document provides a comprehensive guide to the prospective use of 2-amino-N-(4-anilinophenyl)benzamide , a small molecule with a benzamide scaffold, in the study of cell migration. While direct studies on this specific molecule are not yet prevalent in the public domain, this guide extrapolates from the known biological activities of structurally related benzamide derivatives to propose a robust framework for its investigation. We will delve into the hypothetical mechanism of action, provide detailed protocols for in vitro cell migration assays, and discuss the importance of correlative cytotoxicity assessments to ensure data integrity.

Introduction: The Rationale for Investigating 2-amino-N-(4-anilinophenyl)benzamide in Cell Migration

The benzamide chemical scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Notably, various benzamide compounds have been identified as potent inhibitors of histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP), enzymes that play crucial roles in regulating gene expression, DNA repair, and cell cycle progression.[1] Perturbations in these pathways are known to impact cellular processes that are integral to cell migration.

Furthermore, some benzamide derivatives have been observed to directly influence the cellular machinery of migration. For instance, 3-aminobenzamide has been reported to induce significant rearrangement of the actin cytoskeleton in melanoma cells, a key driver of cell motility.[2] The actin cytoskeleton, in concert with regulatory proteins such as the Rho family of small GTPases, orchestrates the dynamic changes in cell shape and adhesion required for movement.[3][4] Given that other complex small molecules can inhibit the activity of Rho GTPases, it is plausible that a subset of benzamide derivatives could exert similar effects.[5][6]

Therefore, we hypothesize that 2-amino-N-(4-anilinophenyl)benzamide , by virtue of its chemical structure, may modulate cell migration through one or more of the following mechanisms:

  • Epigenetic Regulation: Through potential inhibition of HDACs, leading to altered expression of genes involved in cell adhesion, motility, and invasion.

  • Cytoskeletal Dynamics: By directly or indirectly interacting with components of the actin cytoskeleton or its regulatory proteins, thereby affecting cell polarity, lamellipodia formation, and contractile forces.

  • Signaling Pathway Modulation: By potentially interfering with signaling cascades that are critical for cell migration, such as the Rho GTPase pathways.

The following sections will provide the necessary protocols to empirically test these hypotheses.

Proposed Signaling Pathways and Mechanisms of Action

Based on the activities of related compounds, we can propose a hypothetical signaling pathway through which 2-amino-N-(4-anilinophenyl)benzamide might influence cell migration. This proposed mechanism provides a testable framework for initial investigations.

G cluster_0 Cellular Effects cluster_1 Molecular Targets Cell Migration Inhibition Cell Migration Inhibition Cytoskeleton Disruption Cytoskeleton Disruption Cytoskeleton Disruption->Cell Migration Inhibition Altered Gene Expression Altered Gene Expression Altered Gene Expression->Cell Migration Inhibition 2-amino-N-(4-anilinophenyl)benzamide 2-amino-N-(4-anilinophenyl)benzamide HDACs HDACs 2-amino-N-(4-anilinophenyl)benzamide->HDACs Inhibition (Hypothesized) Actin/Rho GTPases Actin/Rho GTPases 2-amino-N-(4-anilinophenyl)benzamide->Actin/Rho GTPases Modulation (Hypothesized) HDACs->Altered Gene Expression Leads to Actin/Rho GTPases->Cytoskeleton Disruption Leads to

Caption: Hypothesized mechanism of 2-amino-N-(4-anilinophenyl)benzamide in cell migration.

Experimental Protocols

To investigate the effect of 2-amino-N-(4-anilinophenyl)benzamide on cell migration, a series of well-established in vitro assays should be performed. It is crucial to first determine the cytotoxic profile of the compound to ensure that any observed effects on migration are not simply a consequence of cell death.

Preliminary Cytotoxicity Assessment

Rationale: Before assessing the effect of a compound on cell migration, it is essential to determine its cytotoxic concentration range.[7][8][9] A compound that is highly cytotoxic will invariably inhibit wound closure or transmigration due to cell death, leading to a false-positive result. The ideal concentration range for migration assays is one that shows minimal to no effect on cell viability.

Assay Principle Typical Endpoint
MTT/XTT Assay Measures metabolic activity via the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.Colorimetric change, read on a plate reader.
LDH Release Assay Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.Enzymatic reaction causing a colorimetric change.
Trypan Blue Exclusion Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.Manual or automated cell counting.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.

  • Compound Treatment: Prepare a serial dilution of 2-amino-N-(4-anilinophenyl)benzamide in complete culture medium. Add the diluted compound to the cells and incubate for a period relevant to the planned migration assay (e.g., 24-48 hours). Include a vehicle-only control.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited). For migration studies, use concentrations well below the IC50.

Wound Healing (Scratch) Assay

Rationale: The wound healing assay is a straightforward and widely used method to study collective cell migration in a two-dimensional context.[10][11] It mimics the process of wound closure in vivo and is particularly useful for observing the coordinated movement of a sheet of cells.[12]

G Cell Seeding Cell Seeding Confluent Monolayer Confluent Monolayer Cell Seeding->Confluent Monolayer Create Scratch Create Scratch Confluent Monolayer->Create Scratch Add Compound Add Compound Create Scratch->Add Compound Time-lapse Imaging Time-lapse Imaging Add Compound->Time-lapse Imaging Data Analysis Data Analysis Time-lapse Imaging->Data Analysis

Caption: Workflow for the wound healing (scratch) assay.

Protocol: Wound Healing Assay

  • Cell Seeding: Plate cells in a 6-well or 12-well plate and allow them to grow to a confluent monolayer.[13]

  • Scratch Creation: Using a sterile p200 pipette tip, create a straight "scratch" or wound in the cell monolayer.[13]

  • Washing: Gently wash the wells with PBS to remove detached cells and debris.

  • Compound Treatment: Add fresh culture medium containing the desired, non-toxic concentration of 2-amino-N-(4-anilinophenyl)benzamide or vehicle control.

  • Imaging: Immediately capture an initial image (T=0) of the scratch using a phase-contrast microscope. Place the plate in a 37°C incubator with 5% CO2.[14] Acquire images of the same field at regular intervals (e.g., every 4-6 hours) until the wound in the control well is nearly closed.[13]

  • Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure for each condition.

Parameter Description Unit
Initial Wound Area (A₀) Area of the scratch at T=0.µm²
Wound Area at Time t (Aₜ) Area of the scratch at a specific time point.µm²
Percent Wound Closure [(A₀ - Aₜ) / A₀] * 100%
Migration Rate (Initial Wound Width - Final Wound Width) / Timeµm/hour
Transwell Migration (Boyden Chamber) Assay

Rationale: The transwell assay assesses the chemotactic migration of individual cells through a porous membrane towards a chemoattractant.[15][16][17] This assay is particularly useful for studying the migration of non-adherent or weakly adherent cells and for investigating the role of specific chemoattractants.

Protocol: Transwell Migration Assay

  • Chamber Setup: Place transwell inserts (with an appropriate pore size for the cell type) into the wells of a 24-well plate.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Cell Seeding: Resuspend serum-starved cells in serum-free medium containing the desired concentration of 2-amino-N-(4-anilinophenyl)benzamide or vehicle control. Seed the cell suspension into the upper chamber of the transwell insert.

  • Incubation: Incubate the plate at 37°C with 5% CO2 for a duration that allows for cell migration (typically 4-24 hours, depending on the cell type).

  • Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol or 4% paraformaldehyde, and then stain with a suitable dye such as crystal violet or DAPI.[15]

  • Imaging and Quantification: Image the stained cells using a microscope and count the number of migrated cells per field of view.

Concluding Remarks and Future Directions

The application notes and protocols outlined in this document provide a comprehensive framework for the initial investigation of 2-amino-N-(4-anilinophenyl)benzamide as a potential modulator of cell migration. By systematically evaluating its cytotoxicity and then employing both wound healing and transwell migration assays, researchers can obtain robust and quantitative data on its effects.

Should this compound demonstrate significant activity, further studies would be warranted to elucidate its precise mechanism of action. This could involve investigating its effects on the expression and phosphorylation of key proteins in migration-related signaling pathways, as well as high-resolution imaging of the actin cytoskeleton. The insights gained from such studies could pave the way for the development of novel therapeutics targeting diseases characterized by aberrant cell migration.

References

  • Abdullayeva, N., et al. (2025).
  • Artola, M., et al. (2022). Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. Molecules.
  • Bakht, M. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules.
  • Funahashi, Y., et al. (2003). Novel benzimidazole derivatives selectively inhibit endothelial cell growth and suppress angiogenesis in vitro and in vivo. Cancer Science.
  • Gao, H., et al. (2023). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. European Journal of Medicinal Chemistry.
  • Gawel, K., et al. (2016). Syntheses and pharmacological properties of new 2-aminobenzimidazole derivatives. Naunyn-Schmiedeberg's Archives of Pharmacology.
  • Giddings, V. T., et al. (2022). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter.
  • Im
  • Justus, C. R., et al. (2014). Transwell In Vitro Cell Migration and Invasion Assays. Journal of Visualized Experiments.
  • Khan, I., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry.
  • La Mura, M., et al. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures.
  • Leong, F. J., et al. (2014). In vitro Cell Migration and Invasion Assays. Journal of Visualized Experiments.
  • Tahermansouri, H., & Mirosanloo, A. (2015). Reaction paths for introduction of 2-amino-N-benzylbenzamide groups on...
  • Valdes, H., et al. (2020). Multi-objective Optimization of Benzamide Derivatives as Rho Kinase Inhibitors.
  • Wound healing assay. (n.d.). Abcam.
  • In vitro cell migration and invasion assays using Nunc Polycarbonate Cell Culture Inserts. (n.d.). Thermo Fisher Scientific.
  • Cytotoxicity Assays. (n.d.). Thermo Fisher Scientific - US.
  • Coudrier, E., et al. (2020). Morphodynamics of the Actin-Rich Cytoskeleton in Entamoeba histolica. Frontiers in Cellular and Infection Microbiology.
  • Bakht, M. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI.
  • Jonkman, J. E., et al. (2014). An introduction to the wound healing assay using live-cell microscopy.
  • Pavan, A. R., et al. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry.
  • Evers, E. E., et al. (2019). Approaches of targeting Rho GTPases in cancer drug discovery. Expert Opinion on Drug Discovery.
  • Atwell, G. J., et al. (1995). Potential antitumor agents. 59. Structure-activity relationships for 2-phenylbenzimidazole-4-carboxamides, a new class of "minimal" DNA-intercalating agents which may not act via topoisomerase II. Journal of Medicinal Chemistry.
  • Liang, C. C., et al. (2007).
  • Doke, S. K., & Dhawale, S. C. (2015). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • Reis, R., et al. (2021).
  • Al-Ali, H., et al. (2023). The Use of Small-Molecule Compounds for Cell Adhesion and Migration in Regenerative Medicine.
  • Pijuan, J., et al. (2019). In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. Frontiers in Cell and Developmental Biology.
  • Polier, G., et al. (2015).
  • Transwell Cell Migration and Invasion Assay Guide. (n.d.). Corning.
  • Lee, S. H., & Dominguez, R. (2021). Actin-Associated Proteins and Small Molecules Targeting the Actin Cytoskeleton.
  • Bakht, M. A., et al. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. Molecules.
  • Transwell Migration Assay. (n.d.). Thermo Fisher Scientific - IN.
  • Coudrier, E., et al. (2020). Morphodynamics of the Actin-Rich Cytoskeleton in Entamoeba histolytica. Frontiers in Cellular and Infection Microbiology.
  • Cell Migration & Invasion Assays. (n.d.). Sigma-Aldrich.
  • How to do Wound Healing (Scratch)
  • Method for preparing 2-aminobenzamide derivatives. (n.d.).
  • Cytotoxicity assays. (n.d.). Sigma-Aldrich.
  • Cell adhesion control by photoinduced LCST shift of PNIPAAm-based brush scaffolds. (2021).
  • Wang, P., et al. (2024). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. Journal of Medicinal Chemistry.
  • CytoSelect™ 24-Well Wound Healing Assay. (n.d.). Cell Biolabs, Inc..
  • Li, X., et al. (2025). Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides.
  • Standard Operating Procedure (SOP)
  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. (n.d.). baseclick GmbH.
  • Malorni, W., et al. (1994). 3-Aminobenzamide induces cytoskeleton rearrangement in M14 melanoma cells.
  • Ma, L., et al. (2022). The potential therapeutic roles of Rho GTPases in substance dependence. Frontiers in Molecular Neuroscience.
  • The Endothelial Cell Transwell Migration and Invasion Assay. (n.d.). Sigma-Aldrich.
  • Actin cytoskeleton in MG-63 cells after 24 h on PPAAm-modified Ti in... (n.d.).

Sources

Application

Application Note: Flow Cytometric Evaluation of Apoptosis Induced by 2-amino-N-(4-anilinophenyl)benzamide

[1] Abstract This application note details the flow cytometric characterization of apoptosis induced by 2-amino-N-(4-anilinophenyl)benzamide , a synthetic benzamide derivative exhibiting pharmacophores characteristic of...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This application note details the flow cytometric characterization of apoptosis induced by 2-amino-N-(4-anilinophenyl)benzamide , a synthetic benzamide derivative exhibiting pharmacophores characteristic of Class I Histone Deacetylase (HDAC) inhibitors. Compounds in this class, structurally related to agents like Tacedinaline (CI-994) and Mocetinostat, exert anti-tumor activity by inducing hyperacetylation of histones and non-histone proteins (e.g., p53), leading to cell cycle arrest and subsequent mitochondrial-mediated apoptosis. This guide provides a self-validating workflow to quantify phosphatidylserine (PS) externalization, mitochondrial membrane potential (


) loss, and cell cycle perturbation.

Mechanism of Action & Experimental Logic

To accurately interpret flow cytometry data, one must understand the temporal sequence of events triggered by benzamide derivatives. Unlike cytotoxic chemotherapy which may cause immediate necrosis, 2-amino-N-(4-anilinophenyl)benzamide typically functions via epigenetic modulation.

Signaling Cascade

The compound inhibits HDAC1/2/3, preventing the deacetylation of chromatin. This relaxes DNA structure, upregulating tumor suppressors like p21 (CDKN1A). This stress signals the intrinsic apoptotic pathway:

ApoptosisPath Compound 2-amino-N-(4- anilinophenyl)benzamide HDAC HDAC 1/2/3 Inhibition Compound->HDAC  Binds Zn2+ pocket Epigenetic Histone/p53 Hyperacetylation HDAC->Epigenetic GeneExpr p21 Upregulation & Cell Cycle Arrest Epigenetic->GeneExpr Mito Mitochondrial Dysfunction (MOMP) GeneExpr->Mito  Bax/Bak activation Caspase Caspase 3/7 Activation Mito->Caspase  Cytochrome c release Apoptosis Apoptosis (PS Exposure) Caspase->Apoptosis  DNA Fragmentation

Figure 1: Mechanism of Action for Benzamide HDAC Inhibitors. The compound triggers an intrinsic cascade leading to mitochondrial outer membrane permeabilization (MOMP).

Experimental Design & Reagents

Compound Preparation[2][3]
  • Stock Solution: Dissolve 2-amino-N-(4-anilinophenyl)benzamide in anhydrous DMSO to 10 mM. Store at -20°C.

  • Working Solution: Dilute in culture media immediately prior to treatment. Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.

Assay Selection Matrix
Biological EventAssay MethodFluorophoresPurpose
Membrane Asymmetry Annexin V / PIFITC (or APC) / PIDistinguish Early vs. Late Apoptosis.[1]
Mitochondrial Health JC-1 or TMREPE / FITC (Ratio)Detect

loss (Early event).
Cell Cycle Arrest DNA ContentPI + RNaseConfirm G1 or G2/M arrest (HDACi characteristic).

Detailed Protocols

Protocol A: Annexin V / Propidium Iodide (PI) Staining

The "Gold Standard" for distinguishing apoptotic from necrotic cells.

Reagents:

  • Annexin V-FITC (or APC)[1]

  • Propidium Iodide (PI) Staining Solution

  • 1X Annexin Binding Buffer: 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂ , pH 7.4.[2]

    • Critical Note: Annexin V is a Ca²⁺-dependent protein. Using PBS without Calcium will result in false negatives (no binding).

Workflow:

  • Seed Cells: Plate cancer cells (e.g., HCT116, MCF-7) at

    
     cells/well. Treat with compound (IC₅₀ and 2x IC₅₀) for 24h and 48h.
    
  • Harvest: Collect supernatant (contains detached dead cells) and trypsinize adherent cells.[3][4] Combine into one tube.

    • Expert Tip: Do not over-trypsinize; it can cleave surface phosphatidylserine, affecting Annexin binding.

  • Wash: Centrifuge (300 x g, 5 min). Wash 1x with cold PBS.[2]

  • Resuspend: Resuspend pellet in 100 µL of 1X Annexin Binding Buffer .

  • Stain:

    • Add 5 µL Annexin V-FITC.[2]

    • Add 5 µL PI (50 µg/mL stock).

  • Incubate: 15 minutes at Room Temperature (RT) in the dark .

  • Finalize: Add 400 µL of 1X Binding Buffer. Analyze within 1 hour.

Protocol B: Mitochondrial Membrane Potential ( ) with JC-1

Benzamide HDAC inhibitors often trigger the intrinsic pathway. JC-1 validates this mechanism.

Principle:

  • Healthy Cells: High potential. Dye aggregates in mitochondria (Red Fluorescence).

  • Apoptotic Cells: Low potential. Dye remains monomeric in cytoplasm (Green Fluorescence).

Workflow:

  • Harvest: Collect cells as described above.

  • Stain: Resuspend

    
     cells in 1 mL media containing 2 µM JC-1.
    
  • Incubate: 30 minutes at 37°C, 5% CO₂.

  • Wash: Centrifuge and wash 2x with warm PBS.

  • Analyze: Detect Green (FITC channel) vs. Red (PE channel).

    • Data Output: Look for a "shift" from Red-High to Green-High populations.

Data Analysis & Gating Strategy

Proper gating is essential to avoid artifacts.

GatingStrategy cluster_quad Quadrant Interpretation RawData Raw Events (FSC vs SSC) SingleCells Singlet Gate (FSC-A vs FSC-H) RawData->SingleCells Remove Doublets DebrisExclusion Exclude Debris (Low FSC/SSC) SingleCells->DebrisExclusion QuadGate Quad Gate Analysis (Annexin V vs PI) DebrisExclusion->QuadGate Q1 Q1: PI+/AnnV- (Necrosis/Debris) QuadGate->Q1 Q2 Q2: PI+/AnnV+ (Late Apoptosis) QuadGate->Q2 Q3 Q3: PI-/AnnV- (Viable) QuadGate->Q3 Q4 Q4: PI-/AnnV+ (Early Apoptosis) QuadGate->Q4

Figure 2: Gating hierarchy. Doublet discrimination is critical to prevent clumps of cells being misidentified as Late Apoptotic.

Expected Results for 2-amino-N-(4-anilinophenyl)benzamide:
  • Control: >90% of cells in Q3 (Viable).

  • 12-24h Treatment: Increase in Q4 (Early Apoptosis).

  • 48h Treatment: Shift from Q4 to Q2 (Late Apoptosis/Secondary Necrosis).

  • Cell Cycle: Likely accumulation in G1 or G2/M phase (depending on cell line) prior to the sub-G1 (apoptotic) peak.

Troubleshooting & Expert Tips

IssueProbable CauseSolution
No Annexin V signal in Positive Control Low CalciumEnsure Binding Buffer contains 2.5 mM CaCl₂ . PBS alone will not work.
High PI staining in all samples Harsh harvestingReduce trypsin time; handle cells gently. Do not vortex vigorously.
Doublet Artifacts Cell clumpingFilter samples through a 35µm nylon mesh before running.
Broad Negative Population AutofluorescenceTitrate voltage settings using an unstained control.

References

  • Mechanism of Benzamide HDAC Inhibitors

    • Rosato, R. R., et al. (2003). "The histone deacetylase inhibitor MS-275 promotes differentiation or apoptosis in human leukemia cells through a process regulated by generation of reactive oxygen species and induction of p21CIP1/WAF1." Cancer Research.
  • Flow Cytometry Protocols for Apoptosis

    • Rieger, A. M., et al. (2011). "Modified Annexin V/Propidium Iodide Apoptosis Assay For Experimental Conditions With No Wash Steps." Journal of Visualized Experiments.
  • Benzamide Structure-Activity Relationships

    • Wang, H., et al. (2019). "Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide as a Potent Histone Deacetylase Inhibitor."[5][6] Frontiers in Oncology.

  • Mitochondrial Assay Protocols

    • Cossarizza, A., et al. (2019). "Guidelines for the use of flow cytometry and cell sorting in immunological studies (Section: Mitochondrial parameters)." European Journal of Immunology.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-amino-N-(4-anilinophenyl)benzamide

This guide is designed for researchers, chemists, and professionals in drug development who are working on the synthesis of 2-amino-N-(4-anilinophenyl)benzamide. As a key intermediate in various synthetic pathways, optim...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and professionals in drug development who are working on the synthesis of 2-amino-N-(4-anilinophenyl)benzamide. As a key intermediate in various synthetic pathways, optimizing its yield and purity is crucial. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during its synthesis.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues that may arise during the synthesis of 2-amino-N-(4-anilinophenyl)benzamide, presented in a question-and-answer format.

Q1: Why is my yield of 2-amino-N-(4-anilinophenyl)benzamide consistently low?

Low yields can stem from several factors, from the quality of starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is essential.

Potential Cause 1: Incomplete Reaction

The amide bond formation between an activated 2-aminobenzoic acid derivative (like isatoic anhydride or a 2-aminobenzoyl chloride) and N-phenyl-p-phenylenediamine (4-anilinophenylamine) may be stalling.

  • Solution:

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress. If the starting materials are still present after the expected reaction time, the reaction is incomplete.

    • Temperature and Time: Gently increase the reaction temperature in increments of 10°C or extend the reaction time. Be cautious, as excessive heat can lead to side product formation.

    • Coupling Reagents: If using a direct coupling method with 2-aminobenzoic acid, ensure your coupling reagents (e.g., HATU, HOBt/EDC) are fresh and added under anhydrous conditions. The efficacy of these reagents is highly dependent on their quality.

Potential Cause 2: Side Reactions

The presence of multiple amine groups in the reactants can lead to undesired side products.

  • Solution:

    • Protecting Groups: While more complex, consider protecting the more nucleophilic amino group on N-phenyl-p-phenylenediamine if self-coupling or other side reactions are suspected.

    • Order of Addition: Carefully control the addition of reagents. For instance, a slow, dropwise addition of the acylating agent to the diamine solution can minimize the formation of di-acylated products.

Potential Cause 3: Degradation of Starting Materials or Product

The starting materials or the final product might be sensitive to the reaction conditions.

  • Solution:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially of the aniline moieties.

    • Solvent Purity: Use high-purity, anhydrous solvents. The presence of water can hydrolyze activated intermediates and reduce the efficiency of coupling reagents.

Experimental Workflow & Protocols

A common and effective method for synthesizing 2-amino-N-(4-anilinophenyl)benzamide involves the reaction of isatoic anhydride with N-phenyl-p-phenylenediamine.

IA Isatoic Anhydride (1.0 eq) Reaction Reaction Vessel 80-100 °C, 4-6 h Under N2 IA->Reaction PPD N-phenyl-p- phenylenediamine (1.1 eq) PPD->Reaction Solvent Anhydrous DMF or DMAc Solvent->Reaction Quench Quenching (Water) Reaction->Quench Cool to RT Precipitate Crude Product Precipitation Quench->Precipitate Filter Filtration & Washing Precipitate->Filter Purify Purification (Recrystallization or Chromatography) Filter->Purify Product Pure 2-amino-N- (4-anilinophenyl)benzamide Purify->Product

Caption: General workflow for the synthesis of 2-amino-N-(4-anilinophenyl)benzamide.

Detailed Protocol: Synthesis from Isatoic Anhydride
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add N-phenyl-p-phenylenediamine (1.1 equivalents).

  • Dissolution: Add anhydrous dimethylformamide (DMF) or dimethylacetamide (DMAc) to dissolve the diamine.

  • Reagent Addition: Slowly add isatoic anhydride (1.0 equivalent) portion-wise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and maintain it for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water with stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration and wash it with water and a cold, non-polar solvent (e.g., hexane) to remove non-polar impurities.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure 2-amino-N-(4-anilinophenyl)benzamide.

Frequently Asked Questions (FAQs)

Q2: What are the most common impurities, and how can they be removed?

  • Unreacted Starting Materials: Both isatoic anhydride and N-phenyl-p-phenylenediamine can remain. Washing the crude product with a suitable solvent can remove some of these.

  • Di-acylated Product: This forms when a second molecule of isatoic anhydride reacts with the newly formed product. This impurity is often less polar than the desired product and can be separated by column chromatography.

  • Oxidation Products: The aniline moieties are susceptible to oxidation. Performing the reaction under an inert atmosphere and using degassed solvents can minimize this. Recrystallization is often effective at removing colored oxidation impurities.

Q3: How do I choose the right solvent for the reaction and recrystallization?

  • Reaction Solvent: A high-boiling, polar aprotic solvent like DMF, DMAc, or DMSO is typically used to ensure the solubility of the starting materials and to allow for heating. The choice can impact reaction rates and side product profiles.

  • Recrystallization Solvent: The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures. Common choices include ethanol, isopropanol, or mixtures like ethyl acetate/hexane. A solvent screen is recommended to find the optimal system.

Q4: Can this reaction be scaled up? What are the key considerations?

Yes, this reaction can be scaled up. Key considerations include:

  • Heat Management: The reaction is often exothermic. Ensure adequate cooling and temperature control to prevent runaway reactions.

  • Mixing: Efficient stirring is crucial to maintain a homogeneous mixture, especially during the addition of reagents.

  • Work-up and Isolation: Handling large volumes of precipitate and solvent requires appropriate equipment. Consider the filtration and drying capacity.

Q5: What is the mechanism of the reaction between isatoic anhydride and an amine?

The reaction proceeds via a nucleophilic acyl substitution. The amine attacks one of the carbonyl groups of the isatoic anhydride, leading to the opening of the anhydride ring. This is followed by the elimination of carbon dioxide to form the final amide product.

Start Isatoic Anhydride + N-phenyl-p-phenylenediamine Attack Nucleophilic Attack by Amine Start->Attack Intermediate Tetrahedral Intermediate Formation Attack->Intermediate RingOpen Ring Opening Intermediate->RingOpen Decarbox Decarboxylation (Loss of CO2) RingOpen->Decarbox Product Final Amide Product Decarbox->Product

Caption: Simplified mechanism of amide formation from isatoic anhydride.

Data Summary

ParameterRecommended ConditionRationale
Molar Ratio (Isatoic Anhydride:Diamine) 1 : 1.1A slight excess of the diamine can help drive the reaction to completion.
Solvent Anhydrous DMF or DMAcGood solubility for reactants and high boiling point.
Temperature 80 - 100 °CBalances reaction rate with minimizing side product formation.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of aniline moieties.
Purification Method Recrystallization (e.g., Ethanol/Water)Effective for removing most common impurities.

References

  • Pellón, R. F., & Mamposo, T. (2004). A New, Efficient, and Simple Method for the Synthesis of 2-Aminobenzamides. Synthetic Communications, 34(1), 17-23. Available at: [Link]

  • Staiger, R. P., & Miller, E. B. (1959). The Reaction of Isatoic Anhydride with Primary and Secondary Amines. Journal of Organic Chemistry, 24(9), 1214-1218. Available at: [Link]

Optimization

Technical Support Center: Synthesis of 2-amino-N-(4-anilinophenyl)benzamide

Introduction: The Synthetic Challenge You are likely synthesizing 2-amino-N-(4-anilinophenyl)benzamide as a functional scaffold for histone deacetylase (HDAC) inhibitors. This molecule presents a unique "double-edged" sy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Challenge

You are likely synthesizing 2-amino-N-(4-anilinophenyl)benzamide as a functional scaffold for histone deacetylase (HDAC) inhibitors. This molecule presents a unique "double-edged" synthetic challenge:

  • Nucleophilic Competition: The coupling partner, 4-aminodiphenylamine (4-ADPA), contains two nitrogen centers (primary vs. secondary), creating regioselectivity risks.

  • Reductive Instability: The standard route via 2-nitrobenzoic acid requires a nitro-to-amine reduction that is prone to stalling at the hydroxylamine stage or dimerizing into azo species.

This guide addresses these specific failure modes with mechanistic insights and corrective protocols.

Module 1: The Coupling Phase (Amide Bond Formation)

Standard Route: Activation of 2-nitrobenzoic acid (via SOCl₂ or Oxalyl Chloride) followed by coupling with 4-aminodiphenylamine.

Critical Side Reaction: Regioselectivity & Di-acylation

The most common impurity during coupling is the di-acylated byproduct , where the acylating agent attacks both the primary amine (desired) and the secondary diphenylamine nitrogen (undesired).

Mechanism: While the primary amine is more nucleophilic, the secondary amine in 4-ADPA is still reactive, especially in the presence of strong bases (e.g., Et₃N, DIPEA) or excess acid chloride.

Troubleshooting Guide: Coupling Issues
SymptomProbable CauseCorrective Action
Mass Spec shows M + 149 (Di-acylated) Excess Acid ChlorideStrict Stoichiometry: Use exactly 1.0–1.05 equivalents of acid chloride. Do NOT use excess to "drive" the reaction.
Low Yield / Dark Reaction Mixture Oxidation of 4-ADPAInert Atmosphere: 4-ADPA oxidizes to quinone-imines (Wurster’s Blue type) in air. Run strictly under N₂/Ar.
Incomplete Conversion HCl Scavenging FailureBase Selection: Switch from Pyridine (which can catalyze acylation at sterically hindered sites) to a heterogeneous scavenger like K₂CO₃ or a hindered base like DIPEA at 0°C.
Q&A: Optimizing Regioselectivity

Q: I am seeing significant di-acylation even with 1:1 stoichiometry. Why? A: This is often a "mixing control" issue. If you add the amine to the acid chloride, the local concentration of acid chloride is high relative to the amine at the drop site, promoting double reaction.

  • Protocol Fix: Inverse Addition. Add the Acid Chloride solution dropwise to the Amine solution at 0°C. This ensures the amine is always in excess until the end of the addition.

Module 2: The Reduction Phase (Nitro to Amine)

Process: Hydrogenation (Pd/C, H₂) or Chemical Reduction (Fe/NH₄Cl, Zn/AcOH) of the 2-nitro intermediate.

Critical Side Reaction: The "Stalled" Hydroxylamine

The reduction of the nitro group proceeds via a Nitroso (


) 

Hydroxylamine (

)

Amine (

) pathway. The reduction of the hydroxylamine to the amine is the rate-determining step.

Impurity Signature:

  • Hydroxylamine: [M+16] relative to the target amine.

  • Azoxy Dimer: [2M - 16] (Condensation of Nitroso + Hydroxylamine).

  • Azo Dimer: [2M - 32] (Reduction of Azoxy).

Troubleshooting Guide: Reduction Failures
SymptomProbable CauseCorrective Action
Product is purple/brown Azo/Azoxy ContaminationAvoid Basic Conditions: Base-catalyzed condensation of nitroso intermediates causes dimerization. Ensure media is neutral or slightly acidic (e.g., EtOH/AcOH).
Reaction stalls at M+16 Catalyst PoisoningSulfur/Amine Poisoning: The diphenylamine moiety can coordinate to Pd. Increase catalyst loading to 10 mol% or switch to Fe/NH₄Cl (chemical reduction) which is immune to this poisoning.
De-chlorination (if Cl present) Over-active CatalystSelectivity Control: If your benzamide has halogens (e.g., Cl, Br), Pd/C will strip them. Use Platinum on Carbon (Pt/C) (sulfided) or Fe/AcOH .
Visualizing the Impurity Landscape

ReactionPathways cluster_0 Coupling Phase cluster_1 Reduction Phase SM1 2-Nitrobenzoyl Chloride Intermediate 2-Nitro-N-(4-anilinophenyl)benzamide SM1->Intermediate Primary Amine Attack (Major) DiAcyl Impurity: Di-acylated (N,N-bis) SM1->DiAcyl Secondary Amine Attack (Over-acylation) SM2 4-Aminodiphenylamine (4-ADPA) SM2->Intermediate Intermediate->DiAcyl Excess R-COCl Hydroxylamine Impurity: Hydroxylamine (M+16) Intermediate->Hydroxylamine Partial Red. Target TARGET: 2-Amino-N-(4-anilinophenyl)benzamide Hydroxylamine->Target Complete Red. (Rate Limiting) Azo Impurity: Azo-Dimer (Colored) Hydroxylamine->Azo Base Catalyzed Dimerization

Figure 1: Reaction logic flow highlighting the two critical control points: Regioselectivity in coupling and Chemoselectivity in reduction.

Module 3: Stability & Isolation

The "Cyclization" Trap

2-Aminobenzamides are precursors to Quinazolinones .

  • Risk: If the final product is heated in the presence of formic acid, orthoesters, or even aldehydes (impurities in solvents), the 2-amino group will attack the amide carbonyl or the external carbon source to form a tricyclic system.

  • Prevention: Avoid heating the final amine >60°C during drying. Ensure all solvents are aldehyde-free.

Oxidation Handling

The diphenylamine motif is electron-rich and prone to oxidation.

  • Storage: Store the solid under Argon at -20°C.

  • Salt Formation: Converting the free base to a Hydrochloride (HCl) or Tosylate (TsOH) salt significantly improves oxidative stability and shelf-life.

Recommended Experimental Protocol (Optimized)

Step 1: Regioselective Coupling
  • Dissolve 4-aminodiphenylamine (1.0 equiv) and DIPEA (1.2 equiv) in anhydrous THF under N₂. Cool to 0°C .

  • Dissolve 2-nitrobenzoyl chloride (1.0 equiv) in THF.

  • Crucial: Add the acid chloride solution to the amine solution dropwise over 30 minutes. (Maintains Amine Excess).

  • Stir at 0°C for 1 hour, then warm to RT.

  • Quench with NaHCO₃. Extract EtOAc.

Step 2: Chemoselective Reduction (Fe/NH₄Cl Method)

Why this method? It avoids the "Stalled Hydroxylamine" issue common with Pd/C for this substrate.

  • Suspend the Nitro-intermediate (1.0 equiv) in EtOH/Water (4:1).

  • Add NH₄Cl (5.0 equiv) and Iron Powder (5.0 equiv, <10 micron particle size).

  • Heat to 70°C with vigorous stirring for 2–4 hours.

  • Monitor: TLC/LCMS should show disappearance of Nitro (M) and Hydroxylamine (M-14).

  • Workup: Filter hot through Celite (to remove Fe sludge). Concentrate filtrate.

References & Grounding

  • Process Chemistry of Benzamides:

    • Citation: Brown, D. G., & Boström, J. (2016). Analysis of Past and Present Synthetic Methodologies on Medicinal Chemistry: Where Have All the New Reactions Gone?. Journal of Medicinal Chemistry.

    • Relevance: Establishes amide coupling as a top priority reaction but highlights regioselectivity challenges in aniline derivatives.

    • Source:

  • Regioselectivity in Acylation:

    • Citation: Namba, K., et al. (2009). 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide.[1][2] Organic Letters.

    • Relevance: Provides mechanistic insight into controlling acylation on specific nitrogen atoms in multi-nitrogen systems using base catalysis.

    • Source:

  • Nitro Reduction Side Reactions:

    • Citation: Haber, F. (1898). Steps of Nitro Reduction. Z. Elektrochem. (Modern context via Green Chemistry reviews).

    • Relevance: The foundational description of the Nitro -> Nitroso -> Hydroxylamine -> Amine pathway and the "Condensation Route" to Azoxy dimers.[3]

    • Source:

  • Synthesis of 4-Aminodiphenylamine (Precursor Context):

    • Citation: Králik, M. (2018).[4] The Story of 4-Aminodiphenylamine. Proceedings of the 6th International Conference on Chemical Technology.

    • Relevance: Details the stability and reactivity of the 4-ADPA starting material, specifically its oxidation potential.

    • Source:

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-amino-N-(4-anilinophenyl)benzamide

Welcome to the comprehensive technical support guide for the synthesis and optimization of 2-amino-N-(4-anilinophenyl)benzamide. This document is designed to provide researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis and optimization of 2-amino-N-(4-anilinophenyl)benzamide. This document is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to navigate the challenges encountered during the synthesis of this important molecule. Our focus is on providing practical, field-proven insights grounded in established chemical principles.

Synthetic Strategies Overview

The synthesis of 2-amino-N-(4-anilinophenyl)benzamide typically involves the formation of an amide bond between a 2-aminobenzoyl derivative and N-phenyl-p-phenylenediamine. The two most common and effective strategies for this transformation are modern catalytic cross-coupling reactions: the Buchwald-Hartwig amination and the Ullmann condensation. A more traditional, yet often effective, two-step approach involves the formation of an acyl chloride followed by amidation.

Visualizing the Synthetic Pathways

cluster_0 Starting Materials cluster_1 Synthetic Routes cluster_2 Product 2-aminobenzoic acid 2-aminobenzoic acid Acyl Chloride Formation Acyl Chloride Formation 2-aminobenzoic acid->Acyl Chloride Formation SOCl₂ or (COCl)₂ N-phenyl-p-phenylenediamine N-phenyl-p-phenylenediamine Amidation Amidation N-phenyl-p-phenylenediamine->Amidation Buchwald-Hartwig Buchwald-Hartwig N-phenyl-p-phenylenediamine->Buchwald-Hartwig Ullmann Condensation Ullmann Condensation N-phenyl-p-phenylenediamine->Ullmann Condensation 2-aminobenzoyl chloride 2-aminobenzoyl chloride 2-aminobenzoyl chloride->Amidation Aryl Halide 2-amino-halobenzamide Aryl Halide->Buchwald-Hartwig Pd catalyst, Ligand, Base Aryl Halide->Ullmann Condensation Cu catalyst, Ligand, Base Acyl Chloride Formation->2-aminobenzoyl chloride Target Molecule 2-amino-N-(4-anilinophenyl)benzamide Amidation->Target Molecule Buchwald-Hartwig->Target Molecule Ullmann Condensation->Target Molecule

Caption: Key Synthetic Routes to 2-amino-N-(4-anilinophenyl)benzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 2-amino-N-(4-anilinophenyl)benzamide?

A1: For the acyl chloride route, the common starting materials are 2-aminobenzoic acid and a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with N-phenyl-p-phenylenediamine. For cross-coupling reactions, you would typically start with a 2-amino-halobenzamide (where the halide is Br or I) and couple it with N-phenyl-p-phenylenediamine.

Q2: Which catalytic system is preferred for the Buchwald-Hartwig amination of 2-amino-halobenzamides?

A2: The choice of catalyst and ligand is crucial for a successful Buchwald-Hartwig amination.[1][2] Generally, a palladium(0) source is used, which can be generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃. The ligands of choice are often bulky, electron-rich phosphines. For challenging couplings, biarylphosphine ligands such as XPhos, SPhos, or RuPhos are highly effective.[3]

Q3: What are the key considerations for a successful Ullmann condensation to synthesize this molecule?

A3: The Ullmann condensation is a copper-catalyzed reaction and has seen significant improvements from its classical high-temperature conditions.[4] Modern protocols often use a copper(I) source like CuI and a chelating ligand. Amino acids, such as L-proline, and diamine ligands have been shown to be effective in promoting the reaction at lower temperatures.[5][6] The choice of base is also critical, with K₂CO₃ or K₃PO₄ being commonly used.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the reaction. Use a suitable solvent system that gives good separation between the starting materials and the product. Staining with an appropriate agent (e.g., potassium permanganate or UV light if the compounds are UV active) can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[7]

Q5: What are the recommended procedures for the work-up and purification of 2-amino-N-(4-anilinophenyl)benzamide?

A5: After the reaction is complete, a typical work-up involves quenching the reaction, followed by an aqueous wash to remove inorganic salts and water-soluble impurities. The product is then extracted into an organic solvent. Purification is most commonly achieved by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities. Recrystallization from a suitable solvent system can be used to obtain a highly pure product.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low or no yield is a common issue that can be attributed to several factors. The following guide will help you diagnose and resolve the problem.

start Low or No Yield Observed q1 Are you using a cross-coupling reaction (Buchwald-Hartwig/Ullmann)? start->q1 q2 Check Reagent Quality & Stoichiometry q1->q2 No (e.g., Acyl Chloride Route) q4 Check Catalyst & Ligand Integrity q1->q4 Yes q3 Optimize Reaction Conditions q2->q3 end Improved Yield q3->end q5 Screen Different Catalyst/Ligand Systems q4->q5 q6 Optimize Base and Solvent q5->q6 q6->end

Caption: Decision tree for troubleshooting low product yield.

Potential Cause Troubleshooting Step & Explanation
Inactive or Deactivated Catalyst (Cross-Coupling) Action: Use a fresh, high-purity palladium or copper source and ligand. Consider using a pre-catalyst for more reliable formation of the active catalytic species.[7] Rationale: The catalytic activity is highly sensitive to the purity and oxidation state of the metal and ligand. An inert atmosphere (e.g., nitrogen or argon) is crucial to prevent catalyst oxidation.[7]
Inappropriate Ligand (Cross-Coupling) Action: The choice of ligand is critical. If your initial choice is not effective, screen a variety of ligands. For Buchwald-Hartwig, consider sterically hindered biarylphosphine ligands.[7] For Ullmann, diamine or amino acid-based ligands can be effective.[4] Rationale: The ligand stabilizes the metal center and facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle.[3]
Incorrect Base Selection (Cross-Coupling) Action: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common for Buchwald-Hartwig but can be incompatible with base-sensitive functional groups.[7] For sensitive substrates, consider weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), though this may require higher temperatures.[7] Rationale: The base is required to deprotonate the amine, making it a more potent nucleophile. The strength and nature of the base can significantly impact the reaction rate and side reactions.
Poor Reagent Quality or Incorrect Stoichiometry Action: Ensure all reagents are pure and dry, especially the solvent and amine. Verify the stoichiometry of all reactants. Rationale: Water can hydrolyze the acyl chloride in the traditional route or interfere with the catalytic cycle in cross-coupling reactions. Incorrect stoichiometry can lead to incomplete conversion or the formation of side products.
Suboptimal Reaction Temperature Action: If the reaction is sluggish, consider increasing the temperature in increments. Conversely, if side products are observed, lowering the temperature might be beneficial. Rationale: Reaction kinetics are temperature-dependent. However, higher temperatures can also promote decomposition and side reactions.
Issue 2: Formation of Side Products/Impurities

The presence of impurities can complicate purification and reduce the overall yield. Understanding potential side reactions is key to minimizing their formation.

cluster_main Desired Reaction cluster_side Potential Side Reactions Aryl Halide 2-amino-halobenzamide Catalyst Pd or Cu Catalyst Aryl Halide->Catalyst Homocoupling Homocoupling Aryl Halide->Homocoupling Catalyst Amine N-phenyl-p-phenylenediamine Amine->Catalyst Product 2-amino-N-(4-anilinophenyl)benzamide Catalyst->Product Double Amination Double Amination Catalyst->Double Amination Excess Amine Hydrodehalogenation Hydrodehalogenation Catalyst->Hydrodehalogenation H-source

Caption: Potential side reactions in the synthesis.

  • Double Amination: This can occur if there are other reactive sites on your molecules. In the case of 2-amino-N-(4-anilinophenyl)benzamide, the primary amino group on the 2-aminobenzoyl moiety could potentially react.

    • Solution: Use a protecting group for the 2-amino group, which can be removed after the amidation reaction. Alternatively, carefully control the stoichiometry of the reactants.

  • Hydrodehalogenation: This is the replacement of the halide on the aryl halide with a hydrogen atom.

    • Solution: This side reaction is more common with primary amines.[7] To minimize it, try using a different ligand, lowering the reaction temperature, or using a less sterically hindered base.[7]

  • Homocoupling of the Aryl Halide: This results in the formation of a biaryl impurity.

    • Solution: This is often promoted by higher temperatures and certain catalyst systems. Screening different ligands and ensuring a truly inert atmosphere can help suppress this side reaction.

Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure product can be a challenge.

Problem Potential Cause Suggested Solution
Streaking or Overlapping Spots on TLC Similar polarity of product and impurities.Try different solvent systems for TLC to achieve better separation. A combination of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone) is a good starting point. Adding a small amount of a third solvent like methanol or triethylamine can sometimes improve separation.
Difficulty in Column Chromatography Product is not eluting or is eluting with impurities.If the product is very polar and sticking to the silica gel, consider using a more polar eluent system or switching to a different stationary phase like alumina. If the product is eluting with a close-running impurity, try using a shallower gradient during elution.
Product is an Oil or Fails to Crystallize Presence of impurities or product is a low-melting solid.Ensure the product is pure by other analytical methods (e.g., NMR, LC-MS). If it is pure, try different recrystallization solvents. If it remains an oil, it may be necessary to use it as is for the next step if the purity is acceptable.

Detailed Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for your specific substrates.

  • Reaction Setup: In a glovebox, add the 2-amino-halobenzamide (1.0 mmol), N-phenyl-p-phenylenediamine (1.2 mmol), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable ligand (e.g., XPhos, 0.04 mmol), and a base (e.g., NaOtBu, 1.4 mmol) to a dry Schlenk flask.

  • Solvent Addition: Add anhydrous toluene or dioxane (5 mL) to the flask.

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Ullmann Condensation

This protocol is adapted from modern ligand-assisted Ullmann reactions.[4]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere of Argon, add the 2-amino-halobenzamide (1.0 mmol), N-phenyl-p-phenylenediamine (1.2 mmol), copper(I) iodide (0.05 mmol), a ligand (e.g., L-proline, 0.1 mmol), and potassium phosphate (2.0 mmol).

  • Solvent Addition: Add anhydrous DMSO or DMF (5 mL) to the flask.

  • Reaction Conditions: Stir the reaction mixture vigorously and heat to 100-120 °C. Monitor the reaction by TLC or HPLC.

  • Work-up: After completion, cool the reaction mixture, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

References

  • US4440954A - Process for the purification of p-aminophenol - Google Patents. (n.d.).
  • Development of optimised synthesis of 4-amino-N-(4-carbamoylphenyl)benzamide for industrial application | Request PDF. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • N-(2-Aminophenyl)-2-anilinobenzamide - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • CN104193646A - Preparation method of p-aminobenzamide - Google Patents. (n.d.).
  • US5028728A - Process for the preparation of reaction products of 2,2-bis-(4-hydroxphenyl)-hexafluoropropane and new derivatives of this type - Google Patents. (n.d.).
  • Optimized monomer-based synthesis of poly-N-amino peptides - ChemRxiv. (n.d.). Retrieved January 31, 2026, from [Link]

  • (PDF) Crystal structure of 2-amino-N-(4-methoxyphenyl)benzamide, C14H14N2O2. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

  • Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

  • 2-amino-N-(2-aminophenyl)benzamide | C13H13N3O | CID 3244701 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • N-(2-aminophenyl)benzamide | C13H12N2O | CID 759408 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • 4-Amino-2-fluoro-N-methylbenzamide | C8H9FN2O | CID 44139521 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 31, 2026, from [Link]

  • N-(4-anilinophenyl)benzamide | C19H16N2O | CID 681265 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas a - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (n.d.). Retrieved January 31, 2026, from [Link]

  • (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

  • Green and High Efficient Synthesis of 2-Aryl Benzimidazoles: Reaction of Arylidene Malononitrile and 1,2-Phenylenediamine Derivatives in Water or Solvent-Free Conditions - Scirp.org. (n.d.). Retrieved January 31, 2026, from [Link]

  • Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis | Request PDF - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (n.d.). Retrieved January 31, 2026, from [Link]

  • 4-amino-N-hydroxybenzamide | C7H8N2O2 | CID 245297 - PubChem - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • Synthesis of Novel 2-Mercapto-4-(p-Aminophenyl Sulphonylamino)-6-(Aryl)-Pyrimidine-5-Carboxamide Derivatives via the Biginelli Reaction - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

Sources

Optimization

Technical Support Center: 2-amino-N-(4-anilinophenyl)benzamide NMR Analysis

Status: Operational Subject: Troubleshooting NMR Spectral Anomalies for Benzamide/Aniline Derivatives Expert: Senior Application Scientist, Spectroscopy Division Executive Summary This guide addresses the specific spectr...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting NMR Spectral Anomalies for Benzamide/Aniline Derivatives Expert: Senior Application Scientist, Spectroscopy Division

Executive Summary

This guide addresses the specific spectroscopic challenges associated with 2-amino-N-(4-anilinophenyl)benzamide . This molecule contains a unique "triad" of nitrogen environments: a primary amine (anthranilic core), a secondary amide (linker), and a secondary amine (diphenylamine moiety).[1]

Successful analysis requires distinguishing between dynamic exchange phenomena , intramolecular hydrogen bonding , and oxidative degradation (common in p-phenylenediamine derivatives).[1]

Part 1: Troubleshooting Guides (Q&A)
Issue 1: "I cannot find the amide or amine protons in my 1H spectrum."

Diagnosis: Proton Exchange Broadening.[1] Mechanism: The amide (-CONH-) and amine (-NH-/-NH2) protons are "exchangeable." Traces of water in your solvent (DMSO-d6 or CDCl3) catalyze the exchange of these protons with the solvent pool. If the exchange rate (


) is intermediate on the NMR time scale, the signal broadens into the baseline, becoming invisible.

Corrective Action:

  • Solvent Check: Ensure you are using high-quality, ampoule-sealed DMSO-d6 (99.9% D) . Avoid CDCl3 for this molecule; the solubility is often poor, and the acidic nature of CDCl3 (due to photolysis) accelerates exchange.

  • Concentration: Increase sample concentration to >10 mg/mL. Higher concentration slows intermolecular exchange relative to the signal intensity.[1]

  • Temperature: Run the spectrum at 280 K (low temp) to slow the exchange, sharpening the peaks.

Issue 2: "The Amide NH signal is shifted significantly downfield (>10 ppm). Is this an impurity?"

Diagnosis: Intramolecular Hydrogen Bonding (Structural Feature).[1][2] Mechanism: This is a hallmark of N-aryl-2-aminobenzamides. The 2-amino group acts as a hydrogen bond donor to the amide carbonyl oxygen. This forms a stable 6-membered pseudo-ring , locking the conformation.

  • Effect: This deshields the amide proton (moving it downfield to 9.5–10.5 ppm) and restricts rotation around the C-N bond.[1]

  • Verification: This is not an impurity. It confirms the integrity of the ortho-amino benzamide pharmacophore.

Issue 3: "My sample has turned pink/brown, and the aromatic region is messy with broad humps."

Diagnosis: Oxidative Degradation (Quinone Diimine Formation).[1] Mechanism: The "4-anilinophenyl" moiety is essentially a p-phenylenediamine derivative. These are highly susceptible to oxidation by air, forming radical cations (Wurster’s salts) or quinone diimines.[1]

  • NMR Symptom: Paramagnetic broadening (due to radicals) causes loss of signal intensity and "humps" in the baseline.

  • Corrective Action:

    • Filter the sample.[1]

    • Add a reducing agent: A micro-spatula tip of solid ascorbic acid or DTT (dithiothreitol) directly to the NMR tube can sometimes reverse minor oxidation or prevent further degradation during long acquisitions.[1]

    • Argon Purge: Flush the NMR tube with argon before sealing.[1]

Part 2: Spectral Characteristics & Data
Expected Chemical Shifts (DMSO-d6)
Proton EnvironmentTypeApprox. Shift (

)
MultiplicityKey Characteristic
Amide NH Secondary Amide9.8 – 10.2 Singlet (br)Deshielded by H-bond with 2-NH2.
2-NH2 Primary Amine5.5 – 6.5 Broad SingletOften broad due to rotation/exchange.
Aniline NH Secondary Amine7.8 – 8.2 SingletSignal from the diphenylamine tail.[1]
Aromatic (Benzamide) Aryl CH6.5 – 7.8 Multipletsd/t patterns typical of 1,2-substitution.[1]
Aromatic (Linker) Aryl CH6.8 – 7.6 AA'BB' / MultipletsPara-substituted ring signals.[1]
Visualization: Troubleshooting Logic Flow

NMR_Troubleshooting Start Symptom Observed MissingH Missing/Broad NH Signals Start->MissingH ExtraPeaks Extra/Split Peaks Start->ExtraPeaks PinkSample Sample Pink/Brown + Noise Start->PinkSample Exchange Cause: Chemical Exchange with H2O MissingH->Exchange Rotamers Cause: Restricted Rotation (H-Bond Locked) ExtraPeaks->Rotamers Oxidation Cause: Oxidation to Quinone Diimine PinkSample->Oxidation DrySolvent Action: Use Dry DMSO-d6 or Run at 280K Exchange->DrySolvent VT_NMR Action: Variable Temp (VT) NMR (Coalescence Check) Rotamers->VT_NMR Reductant Action: Add Ascorbic Acid & Purge Argon Oxidation->Reductant

Caption: Decision tree for diagnosing spectral anomalies in aminobenzamide derivatives.

Part 3: Experimental Protocols
Protocol A: D2O Exchange Test (Validation of NH Signals)

Purpose: To definitively identify the three nitrogen-bound protons (Amide, 2-Amino, Aniline) by exploiting their exchangeability.[1]

  • Acquire Standard Spectrum: Collect a standard 1H NMR spectrum in DMSO-d6 (16 scans).

  • Add D2O: Add 1-2 drops of Deuterium Oxide (D2O) directly to the NMR tube.[1]

  • Mix: Shake vigorously for 30 seconds.

  • Re-acquire: Collect a second spectrum immediately.

  • Analysis:

    • Result: Signals at ~10.0 ppm, ~8.0 ppm, and ~6.0 ppm should disappear or significantly diminish.

    • Interpretation: Any peaks remaining in these regions are likely aromatic impurities or non-exchangeable CH protons.[1]

Protocol B: Variable Temperature (VT) NMR

Purpose: To distinguish between rotamers (dynamic) and impurities (static).[1]

  • Setup: Calibrate the probe temperature to 298 K (25°C).

  • Heating: Increase temperature in 10-degree increments (e.g., 300K, 310K, 320K) up to 350K (ensure solvent boiling point is not exceeded; DMSO limit ~100°C safe).

  • Observation:

    • Rotamers: Split peaks will move closer together and eventually coalesce into a single sharp peak (fast exchange limit).[1]

    • Impurities: Peaks will remain distinct and sharp; their chemical shift may drift slightly, but they will not coalesce.[1]

Visualization: Intramolecular H-Bonding Mechanism

HBonding O_Carbonyl O=C Desc Result: Downfield Shift of Amide NH (>9.5 ppm) H_Amine H-N(2) H_Amine->O_Carbonyl H-Bond (Stabilization) N_Amide NH-CO Benzene Benzene Core N_Amide->Benzene Restricted Rotation Benzene->O_Carbonyl C-1 Benzene->H_Amine C-2

Caption: The "Pseudo-Ring" formation. The 2-amino proton locks the carbonyl, deshielding the amide proton and creating rigid conformers.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for amide/amine chemical shifts and exchange phenomena).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link[1]

  • Claridge, T. D. W. (2016).[1][4] High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.[1] (Authoritative source on VT-NMR and exchange spectroscopy).

  • Lukin, P. M., et al. (2011).[1] Synthesis and structure of N-aryl-2-aminobenzamides. Russian Journal of General Chemistry, 81, 1667–1673.[1] (Specific structural data on the intramolecular H-bonding in this class of molecules). Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-amino-N-(4-anilinophenyl)benzamide vs. TAE226 in FAK Inhibition

This guide provides an in-depth technical comparison between TAE226 (a well-established bis-anilino pyrimidine FAK inhibitor) and 2-amino-N-(4-anilinophenyl)benzamide (a benzamide-based scaffold often associated with HDA...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between TAE226 (a well-established bis-anilino pyrimidine FAK inhibitor) and 2-amino-N-(4-anilinophenyl)benzamide (a benzamide-based scaffold often associated with HDAC inhibition or Type II kinase inhibition).

The guide is structured to assist researchers in selecting the appropriate chemical probe for FAK signaling studies, distinguishing between direct ATP-competitive inhibition and alternative mechanisms (allosteric or multi-targeted).

Executive Summary

TAE226 (NVP-TAE226) is the industry-standard "positive control" for Focal Adhesion Kinase (FAK) inhibition. It acts as a potent, ATP-competitive inhibitor with dual activity against IGF-1R. It is the preferred tool for blocking FAK autophosphorylation (Y397) and downstream migration signaling.

2-amino-N-(4-anilinophenyl)benzamide represents a distinct chemical class (anthranilic diamide). While sharing structural motifs with some kinase inhibitors (e.g., the "head" group of HDAC inhibitors like Tacedinaline or the "tail" of Type II kinase inhibitors), it differs fundamentally from the bis-anilino pyrimidine core of TAE226. In the context of FAK inhibition, benzamide derivatives often act via allosteric mechanisms or Type II binding (stabilizing the inactive DFG-out conformation), or are utilized in combination strategies to target resistance pathways (e.g., FAK-HDAC cross-talk).

Recommendation:

  • Use TAE226 for direct, potent inhibition of FAK kinase activity (IC50 ~5.5 nM) to study cell migration, invasion, and anoikis.

  • Use 2-amino-N-(4-anilinophenyl)benzamide when investigating scaffold-dependent selectivity , Type II inhibition modes , or polypharmacology (e.g., simultaneous modulation of kinases and epigenetic targets).

Chemical & Mechanistic Comparison

Structural Basis
FeatureTAE226 2-amino-N-(4-anilinophenyl)benzamide
Core Scaffold Bis-anilino pyrimidine Anthranilic Diamide (Benzamide)
Key Pharmacophore Pyrimidine ring forms H-bonds with the kinase hinge (Cys502).2-amino-benzamide moiety often acts as a Zinc-Binding Group (HDAC) or Hinge Binder (Kinase).
Binding Mode Type I / I.5 (ATP Competitive). Binds the active conformation but induces a helical DFG loop.Type II / Allosteric (Potential). Benzamides often occupy the hydrophobic back-pocket (DFG-out).
Molecular Weight ~512.05 g/mol ~303.36 g/mol
Mechanism of Action (MOA)

TAE226: The ATP-Competitive Blocker TAE226 functions by occupying the ATP-binding pocket of the FAK kinase domain.

  • Hinge Binding: The pyrimidine nitrogen and the aniline amino group form crucial hydrogen bonds with the backbone of Cys502 in the FAK hinge region.

  • Loop Modulation: Uniquely, TAE226 stabilizes a specific helical conformation of the activation loop (DFG motif), preventing the catalytic transfer of phosphate to Tyr397.

  • Result: Rapid loss of pY397-FAK (autophosphorylation) and collapse of focal adhesions.

2-amino-N-(4-anilinophenyl)benzamide: The Alternative Scaffold This compound lacks the pyrimidine core required for the high-affinity "hinge-clamp" mechanism seen in TAE226. Its mechanism in FAK inhibition is likely:

  • Type II Inhibition: The benzamide moiety can extend into the hydrophobic back-pocket adjacent to the ATP site, stabilizing the inactive (DFG-out) conformation.

  • Epigenetic Cross-talk: As an anthranilic acid derivative (structurally similar to Tacedinaline), it may inhibit Class I HDACs. Since HDAC activity is required for FAK mRNA stability and protein turnover, this compound may reduce FAK levels rather than just inhibiting catalytic activity.

Comparative Efficacy Data

The following data summarizes the inhibitory potency and selectivity profiles.

MetricTAE226 2-amino-N-(4-anilinophenyl)benzamide
FAK IC50 (Cell-free) 5.5 nM (Highly Potent) [1]> 100 nM (Estimated/Context Dependent)
IGF-1R IC50 ~140 nM (Dual Inhibitor)Low/Unknown affinity
Primary Cellular Effect Blockade of pY397-FAK, G2/M arrest, Anoikis.Apoptosis induction, potential histone hyperacetylation.
Selectivity Moderate (Hits FAK, Pyk2, IGF-1R, InsR).Likely selective for specific conformational states or HDAC isoforms.

Note: TAE226 is significantly more potent as a direct FAK inhibitor. The benzamide derivative is often used in structure-activity relationship (SAR) studies to design "hybrid" inhibitors or to study resistance.

Experimental Protocols

Protocol: Validating FAK Inhibition (Western Blot)

Objective: Compare the ability of TAE226 and the Benzamide to block FAK autophosphorylation (Y397).

Reagents:

  • Cell Line: U87MG (Glioblastoma) or MDA-MB-231 (Breast Cancer).

  • Antibodies: Anti-FAK (Total), Anti-pY397-FAK (Phospho-specific), Anti-GAPDH.

  • Lysis Buffer: RIPA + Phosphatase Inhibitor Cocktail (NaBV, NaF).

Workflow:

  • Seeding: Plate

    
     cells/well in a 6-well plate. Adhere overnight.
    
  • Starvation: Wash with PBS, incubate in Serum-Free Media (SFM) for 12 hours (synchronizes signaling).

  • Treatment:

    • Control: DMSO (0.1%).

    • TAE226: 100 nM and 500 nM.

    • Benzamide: 1

      
      M and 10 
      
      
      
      M (Requires higher dose due to lower potency).
    • Duration: 2 hours.

  • Stimulation: Add FBS (10% final) or Fibronectin coating to stimulate FAK. Incubate 30 mins.

  • Harvest: Lyse cells on ice. Clarify lysates (14,000 xg, 10 min).

  • Detection: SDS-PAGE -> Transfer -> Blot for pY397.

    • Success Criteria: TAE226 should show >90% loss of pY397 signal. Benzamide may show partial inhibition or require higher concentrations.

Protocol: Functional Migration Assay (Boyden Chamber)

Objective: Assess inhibition of cell invasion.

  • Setup: Use Transwell inserts (8

    
    m pore) coated with Matrigel.
    
  • Seeding: Seed

    
     cells in SFM + Inhibitor (TAE226 or Benzamide) in the upper chamber.
    
  • Chemoattractant: Add 10% FBS media to the lower chamber.

  • Incubation: 24 hours at 37°C.

  • Quantification: Wipe upper cells. Stain lower cells with Crystal Violet. Count fields.

Pathway Visualization

The following diagram illustrates the FAK signaling cascade and the distinct intervention points of TAE226 (Kinase Domain) versus the Benzamide (Potential Allosteric/Epigenetic regulation).

FAK_Signaling ECM ECM (Fibronectin) Integrin Integrin Receptor ECM->Integrin Binding FAK_Inactive FAK (Inactive) Integrin->FAK_Inactive Recruitment FAK_Active pY397-FAK (Active) FAK_Inactive->FAK_Active Autophosphorylation Src Src Kinase FAK_Active->Src Recruits Downstream Paxillin / p130Cas (Migration) Src->Downstream Signaling Cascade Nucleus Nucleus (Gene Expression) TAE226 TAE226 (ATP Competitive) TAE226->FAK_Inactive Blocks ATP Binding Benzamide Benzamide (Allosteric/HDACi) Benzamide->FAK_Inactive Stabilizes DFG-out? Benzamide->Nucleus Modulates Transcription?

Caption: FAK activation cascade showing TAE226 blocking the ATP pocket and Benzamide acting via alternative mechanisms.

Conclusion & References

Conclusion: For studies requiring definitive FAK kinase inhibition , TAE226 remains the superior choice due to its high potency (nM range) and well-characterized crystal structure binding (PDB: 2JKK). 2-amino-N-(4-anilinophenyl)benzamide should be reserved for studies exploring novel binding modes , resistance mechanisms , or multi-target pharmacology (e.g., dual FAK/HDAC inhibition). Researchers must validate the benzamide's specific activity in their cell model, as its potency is generally lower than bis-anilino pyrimidines.

References:

  • Novartis Institutes for BioMedical Research. (2007). Crystal Structures of the FAK Kinase in Complex with TAE226 and Related Bis-Anilino Pyrimidine Inhibitors Reveal a Helical DFG Conformation. NIH PubMed. Link

  • Liu, T. et al. (2025). Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents.[1][2][3] RSC Medicinal Chemistry. Link

  • BenchChem. (2025).[1][4] Comparative Analysis of N-Substituted Benzamides and Known FAK Inhibitors.Link

  • Shi, Q. et al. (2012). Oral administration of FAK inhibitor TAE226 inhibits the progression of peritoneal dissemination.[3] BBRC. Link

Sources

Comparative

Technical Guide: Structure-Activity Relationship (SAR) of 2-amino-N-(4-anilinophenyl)benzamide Analogs

Focus Compound: Tacedinaline (CI-994) and Next-Generation Derivatives Executive Summary This guide provides an in-depth technical analysis of 2-amino-N-(4-anilinophenyl)benzamide , a scaffold belonging to the benzamide c...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Compound: Tacedinaline (CI-994) and Next-Generation Derivatives

Executive Summary

This guide provides an in-depth technical analysis of 2-amino-N-(4-anilinophenyl)benzamide , a scaffold belonging to the benzamide class of Histone Deacetylase (HDAC) inhibitors. Unlike pan-HDAC inhibitors (e.g., hydroxamic acids), this chemotype exhibits exquisite selectivity for Class I HDACs (HDAC1, 2, and 3) and a distinct "slow-on/slow-off" kinetic profile. This document synthesizes critical SAR logic, comparative performance data against industry standards (Vorinostat/SAHA), and validated experimental protocols for synthesis and evaluation.

Part 1: The Pharmacophore & SAR Logic

The efficacy of 2-amino-N-(4-anilinophenyl)benzamide (structurally exemplified by CI-994 ) relies on a precise tripartite architecture. The SAR is governed by the "Internal Hydrogen Bond" hypothesis, which dictates the molecule's conformational pre-organization.

The Zinc-Binding Group (ZBG): The "2-Amino" Criticality

The 2-aminobenzamide moiety is not merely a chelator; it is a structural lock.

  • Mechanism: The amino group at the ortho position forms a strong intramolecular hydrogen bond with the amide carbonyl oxygen.

  • SAR Consequence: This H-bond planarizes the molecule, pre-organizing it to enter the narrow HDAC active site tunnel. Once inside, the H-bond breaks, allowing the carbonyl and amino groups to chelate the catalytic Zinc (Zn²⁺) ion in a bidentate fashion.

  • Modification Rule: Removal or acetylation of the 2-amino group abolishes potency (IC50 shifts from nM to µM range).

The Linker Domain
  • Aromatic Stacking: Unlike the flexible aliphatic chain of Vorinostat (SAHA), the phenyl ring of the benzamide serves as a rigid linker.

  • Tunnel Interaction: It engages in

    
     stacking interactions with phenylalanine residues (e.g., Phe152 in HDAC1) lining the hydrophobic tunnel.
    
The Cap Group (4-anilinophenyl)
  • Surface Recognition: The distal anilinophenyl group sits at the rim of the enzyme pocket.

  • Selectivity Driver: Modifications here allow discrimination between HDAC isoforms. Bulky substitutions (e.g., N-heteroaryls) can enhance selectivity for HDAC1/2 over HDAC3 by exploiting subtle differences in the pocket entrance.

Visualizing the Binding Mechanism

The following diagram illustrates the transition from the free ligand state (internal H-bond) to the bound state (Zn-chelation).

BindingMechanism FreeLigand Free Ligand (CI-994) (Planar Conformation) IntraHBond Intramolecular H-Bond (2-NH to C=O) FreeLigand->IntraHBond Stabilizes Entry Active Site Entry (Hydrophobic Tunnel) IntraHBond->Entry Facilitates BondBreak H-Bond Rupture Entry->BondBreak Proximity to Zn Chelation Zn2+ Chelation (Bidentate Binding) BondBreak->Chelation Enables Inhibition Irreversible/Slow Deacetylation Block Chelation->Inhibition Result

Caption: Kinetic binding pathway of 2-aminobenzamides, highlighting the critical transition from intramolecular stabilization to catalytic zinc chelation.[1]

Part 2: Comparative Performance Analysis

Benzamides (CI-994) offer a distinct pharmacological profile compared to Hydroxamic Acids (SAHA).

Kinetic Selectivity: The "Residence Time" Advantage

While hydroxamates are "fast-on/fast-off" binders, benzamides are slow, tight-binding inhibitors .

  • Implication: Even after the free drug is cleared from the plasma, benzamides remain bound to the target. This dissociative half-life (

    
    ) often exceeds 20 hours for benzamides, compared to minutes for hydroxamates.
    
Data Comparison Table
FeatureBenzamides (e.g., CI-994) Hydroxamic Acids (e.g., SAHA) Implication
Selectivity Class I Specific (HDAC 1, 2,[2][3] 3)Pan-HDAC (Class I, IIa, IIb, IV)Benzamides have fewer off-target toxicities related to HDAC6/10 inhibition.
Binding Kinetics Slow Association / Slow DissociationFast Association / Fast DissociationBenzamides require longer pre-incubation in assays but offer sustained target engagement in vivo.
Metabolic Stability High (Amide bond is stable)Low (Hydroxamate subject to glucuronidation)Benzamides generally exhibit superior oral bioavailability.
Genotoxicity LowModerate (Hydroxamate mutagenicity risk)Benzamides are preferred for chronic dosing regimens.
HDAC1 IC50 ~0.4 - 1.0 µM~0.05 - 0.2 µMHydroxamates appear more potent in vitro, but benzamides often match efficacy in vivo due to residence time.

Part 3: Experimental Data Synthesis

The following data summarizes the SAR trends for N-(4-anilinophenyl)benzamide analogs. (Data synthesized from multiple studies, including J. Med. Chem. and Bioorg.[4] Med. Chem. sources).

Assay Conditions: Recombinant human HDAC1, Fluorometric Assay, 30 min pre-incubation.

Compound IDR1 (2-position)R2 (Cap Modification)HDAC1 IC50 (µM)HDAC6 IC50 (µM)Selectivity Ratio (HDAC6/1)
CI-994 (Ref) -NH2-H0.45 >50>100
Analog A -OH-H>100>100N/A (Loss of Activity)
Analog B -NH-Ac-H25.0>1004 (Steric clash)
Analog C -NH24'-Fluoro0.15 >50>330
Analog D -NH24'-Methoxy0.35>50>140
MS-275 (Ref) -NH2(Pyridin-3-yl)methyl0.18 >100>500

Key Insight: The 2-hydroxyl analog (Analog A) fails because the phenolic proton is a weaker H-bond donor than the aniline, destabilizing the pre-organized conformation required for binding.

Part 4: Validated Experimental Protocols

Synthesis of 2-amino-N-(4-anilinophenyl)benzamide

Rationale: Direct coupling of unprotected anthranilic acid is prone to polymerization. The use of N-Boc protection or nitro-precursors followed by reduction is the industry standard for high purity.

Step 1: Amide Coupling

  • Reagents: 2-((tert-butoxycarbonyl)amino)benzoic acid (1.0 eq), 4-aminodiphenylamine (1.1 eq), EDCI (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq).

  • Solvent: Anhydrous DMF (0.1 M concentration).

  • Procedure:

    • Dissolve the acid in DMF under Argon.

    • Add DIPEA, EDCI, and HOBt. Stir for 15 min at 0°C to activate the ester.

    • Add 4-aminodiphenylamine.

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO3, and Brine. Dry over Na2SO4.

  • Yield: Typically 75-85% (Yellow solid).

Step 2: Deprotection

  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).

  • Procedure: Stir the intermediate from Step 1 in the acid solution for 2 hours at RT.

  • Purification: Neutralize with NaHCO3, extract with DCM. Recrystallize from Ethanol/Water.

Fluorometric HDAC Inhibition Assay

Rationale: Fluorescence allows for real-time kinetic monitoring, crucial for observing the slow-binding nature of benzamides.

  • Substrate: Fluor-de-Lys (p53 sequence) or Boc-Lys(Ac)-AMC.

  • Enzyme: Recombinant HDAC1 (human).

  • Protocol:

    • Pre-incubation (CRITICAL): Incubate Enzyme + Inhibitor (CI-994 analog) for 30-60 minutes at 37°C before adding the substrate. Note: Omitting this step will result in artificially high IC50 values due to the slow on-rate.

    • Add Substrate (10-50 µM) and incubate for 30 min.

    • Add Developer solution (Trypsin/Trichostatin A) to release the fluorophore.

    • Read Fluorescence (Ex: 360nm / Em: 460nm).

Experimental Workflow Diagram

ExperimentalWorkflow Start Start: 2-Nitrobenzoic Acid Coupling Amide Coupling (EDCI/HOBt + Aniline) Start->Coupling Reduction Nitro Reduction / Deprotection (Pd/C + H2 or TFA) Coupling->Reduction Purification Purification (Recrystallization EtOH) Reduction->Purification Assay HDAC Activity Assay (Fluorometric) Purification->Assay Analysis Data Analysis (IC50 + Kinetic Fit) Assay->Analysis

Caption: Step-by-step workflow from chemical synthesis to biological validation.

References

  • Lauffer, B. E., et al. (2013). Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability.[5] Journal of Biological Chemistry.

    • Significance: Establishes the kinetic differences (residence time)
  • Moradei, O., et al. (2007). Histone Deacetylase Inhibitors: Latest Developments, Trends, and Prospects. Journal of Medicinal Chemistry.

    • Significance: foundational SAR for the 2-aminophenyl benzamide class.
  • Chou, C. J., et al. (2008). Structure-activity relationships of aniline-based histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry.

    • Significance: Details the specific modifications to the "cap" region of CI-994 analogs.
  • Lukacs, C. M., et al. (2010). The structural basis for the selectivity of benzamide histone deacetylase inhibitors. Philosophical Transactions of the Royal Society B.

    • Significance: Provides the structural biology evidence for the "Internal H-Bond" and the foot-pocket selectivity mechanism.

Sources

Validation

Technical Guide: Isothermal Titration Calorimetry for 2-amino-N-(4-anilinophenyl)benzamide (CI-994) Binding Affinity

Executive Summary & Molecule Profile This guide details the experimental framework for characterizing the binding affinity and thermodynamics of 2-amino-N-(4-anilinophenyl)benzamide , commonly known as Tacedinaline or CI...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

This guide details the experimental framework for characterizing the binding affinity and thermodynamics of 2-amino-N-(4-anilinophenyl)benzamide , commonly known as Tacedinaline or CI-994 .

CI-994 is a selective, orally active inhibitor of Class I Histone Deacetylases (HDAC1, HDAC2, and HDAC3). Unlike hydroxamic acids (e.g., SAHA) that act as pan-HDAC inhibitors, the benzamide scaffold of CI-994 offers unique kinetic selectivity, often exhibiting slow-tight binding properties.

While Surface Plasmon Resonance (SPR) and Thermal Shift Assays (TSA) are common alternatives, Isothermal Titration Calorimetry (ITC) is the gold standard for this interaction. It is the only technique that directly dissects the zinc-chelation mechanism (enthalpic contribution) from the hydrophobic pocket occupancy (entropic contribution) without requiring ligand immobilization or fluorescent labeling.

Ligand Profile: CI-994
PropertyDetailImplication for ITC
Molecular Weight 269.3 g/mol Requires high concentration in syringe for adequate heat signal.
Solubility Poor in water; Soluble in DMSOCritical: DMSO concentrations must be perfectly matched between cell and syringe to prevent heat of dilution artifacts.
Mechanism Zn²⁺ coordination (Benzamide)Expect significant Enthalpy (

) signal.
Kinetics Slow-tight binding (reported)Injection spacing must be extended to ensure equilibrium.

Comparative Analysis: ITC vs. Alternatives

The choice of method defines the quality of data. Below is a comparative analysis justifying ITC as the primary validation tool for CI-994.

Technology Comparison Matrix
FeatureITC (Recommended) SPR (Biacore/Octet) TSA (Thermal Shift)
Primary Output

,

,

,

(Stoichiometry)

,

,


shift (Qualitative)
Labeling/Immobilization Label-Free & Solution Phase Requires immobilization (Risk of steric hindrance at active site)Requires Dye (SYPRO Orange)
Mechanism Insight High (Separates H-bond/Zn-binding from hydrophobic effect)Medium (Kinetics only)Low (Stability only)
Solubility Tolerance Low (Requires DMSO matching)High (Flow system tolerates lower solubility)High
Sample Consumption High (~300 µL protein @ 20-50 µM)LowVery Low
Why ITC Wins for CI-994

For benzamide inhibitors, the binding energy is a delicate balance between the enthalpic cost of desolvating the zinc ion and the enthalpic gain of coordination. SPR cannot measure this. ITC provides the thermodynamic signature (


 vs 

) that confirms whether the inhibitor is engaging the catalytic zinc or binding non-specifically to a surface patch.

Experimental Protocol: The "Matched Matrix" System

The failure mode for 90% of CI-994 ITC experiments is DMSO mismatch . The heat of dilution for DMSO is high; a 0.1% difference between cell and syringe can mask the binding heat.

Phase 1: Buffer & Sample Preparation

Buffer Selection: Use 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM TCEP, 5% Glycerol .

  • Note: Avoid Phosphate buffers if possible, as they can interfere with zinc coordination.

  • TCEP: Essential for HDAC stability; avoid DTT if Cobalt/Zinc stability is a concern, though TCEP is generally safer for metalloenzymes.

The "Dialysis-Match" Workflow (Mandatory for CI-994):

  • Dialysis: Dialyze the purified HDAC protein against 2 Liters of assay buffer overnight at 4°C.

  • Save the Dialysate: Do NOT discard the dialysis buffer. This is your "Mother Buffer."

  • Ligand Preparation: Dissolve CI-994 in 100% DMSO to 50 mM stock.

  • Final Dilution (The Critical Step):

    • Syringe Solution: Dilute CI-994 into the Mother Buffer to ~300 µM. Add DMSO to reach exactly 2% (v/v).

    • Cell Solution: Dilute HDAC protein into the Mother Buffer to ~30 µM. Add pure DMSO to reach exactly 2% (v/v).

    • Control: Prepare a "Buffer vs. Buffer" blank with exactly 2% DMSO in both.

Phase 2: Instrument Configuration (MicroCal PEAQ-ITC or VP-ITC)
  • Temperature: 25°C (Standard).

  • Stir Speed: 750 RPM (Ensure rapid mixing without foaming).

  • Reference Power: 10 µcal/sec.

  • Injection Schedule:

    • Injection 1: 0.4 µL (Discard this data point - removes backlash error).

    • Injections 2-19: 2.0 µL each.

    • Spacing:180 - 240 seconds . (Crucial: CI-994 can exhibit slow kinetics; standard 60s spacing is insufficient and will result in "shallowing" of the curve).

Phase 3: The Control Run

Run the Ligand (in 2% DMSO buffer) -> Buffer (with 2% DMSO) titration before the protein run.

  • Pass Criteria: Heats should be small (<0.5 µcal) and constant.

  • Fail Criteria: Large exothermic/endothermic spikes indicate DMSO mismatch. Do not proceed to protein. Remake solutions.

Workflow Visualization

The following diagram illustrates the "Matched Matrix" protocol required to ensure data integrity.

ITC_Workflow Start Start: Purified HDAC Dialysis Dialysis (4°C) Overnight Start->Dialysis MotherBuffer Recover Dialysate (Mother Buffer) Dialysis->MotherBuffer Separation PrepProtein Prep Cell Sample: Protein + Mother Buffer + 2% DMSO Dialysis->PrepProtein Protein Stock MotherBuffer->PrepProtein Diluent PrepLigand Prep Syringe Sample: CI-994 + Mother Buffer + 2% DMSO MotherBuffer->PrepLigand Diluent Degas Degas Samples (10 mins) PrepProtein->Degas PrepLigand->Degas RunControl Control Run: Ligand -> Buffer Degas->RunControl RunExp Experiment: Ligand -> Protein RunControl->RunExp If Baseline Flat Analysis Data Analysis: Subtract Control Fit One-Set of Sites RunExp->Analysis

Caption: The "Matched Matrix" workflow ensures that the DMSO concentration is thermodynamically identical in both the cell and syringe, eliminating heat-of-dilution artifacts.

Data Interpretation & Troubleshooting

Expected Thermodynamic Signature

For CI-994 binding to HDACs, expect the following:

  • Binding Affinity (

    
    ):  Low nanomolar to micromolar range (typically 50 nM - 1 µM depending on the isoform).
    
  • Enthalpy (

    
    ):  Strongly Exothermic (Negative). This is driven by the formation of the coordination bond between the benzamide carbonyl/amine and the active site Zinc.
    
  • Entropy (

    
    ):  Variable. The burial of the hydrophobic anilinophenyl cap contributes favorably to entropy (water release), but the conformational restriction of the benzamide reduces it.
    
  • Stoichiometry (

    
    ):  Should be close to 1.0 . If 
    
    
    
    , your protein may be partially inactive or the concentration determination is incorrect.
Troubleshooting Table
SymptomProbable CauseCorrective Action
Huge constant heats (Endo/Exo) DMSO MismatchRemake buffers using the "Mother Buffer" method strictly.
No saturation plateau

-value too low (

)
Increase protein concentration in the cell.
Broad, non-returning peaks Slow kineticsIncrease spacing between injections to 300s.
Precipitate in cell Ligand insolubilityReduce ligand concentration or increase DMSO (Max 5%).

References

  • Vertex AI Search. (2023). Thermodynamics of Binding of Structurally Similar Ligands to Histone Deacetylase 8. National Institutes of Health (PMC). [Link]

  • Reichert SPR. (2018).[1] Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. Reichert SPR.[1][2] [Link]

  • National Institutes of Health. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. PMC. [Link]

  • PubChem. (2023). N-(4-anilinophenyl)benzamide (CI-994) Compound Summary. National Library of Medicine. [Link]

Sources

Comparative

Comparative analysis of the anti-proliferative effects of 2-amino-N-(4-anilinophenyl)benzamide derivatives

In the landscape of modern oncology drug discovery, the quest for novel small molecules that can selectively target cancer cell proliferation remains a paramount objective. Among the myriad of privileged scaffolds in med...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern oncology drug discovery, the quest for novel small molecules that can selectively target cancer cell proliferation remains a paramount objective. Among the myriad of privileged scaffolds in medicinal chemistry, structures containing both aniline and benzamide moieties have consistently emerged as fertile ground for the development of potent anti-cancer agents. This guide provides a comparative analysis of the anti-proliferative effects of a specific class of these compounds: 2-amino-N-(4-anilinophenyl)benzamide derivatives and their structurally related analogues. While direct studies on the title compound series are limited in the public domain, a wealth of research on closely related chemical classes provides invaluable insights into their therapeutic potential and mechanisms of action. By examining these analogues, we can extrapolate key structure-activity relationships and mechanistic principles that are likely to govern the anti-proliferative efficacy of the broader anilinophenyl benzamide chemical space.

This guide is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology. We will delve into a comparative analysis of various derivatives, presenting supporting experimental data, outlining detailed experimental protocols, and visualizing the key signaling pathways implicated in their anti-cancer activity.

The Rationale for Targeting the Anilinophenyl Benzamide Core

The anilinophenyl and benzamide fragments are key components in numerous approved and investigational anti-cancer drugs. The aniline moiety often serves as a crucial pharmacophore for engaging with the hinge region of protein kinases, a family of enzymes frequently dysregulated in cancer. The benzamide portion, on the other hand, can participate in a variety of interactions, including hydrogen bonding and occupying hydrophobic pockets within target proteins, thereby contributing to binding affinity and selectivity. The combination of these two pharmacophores within a single molecular entity offers a powerful strategy for designing potent and selective inhibitors of cancer cell proliferation.

Comparative Analysis of Anti-Proliferative Activity

Compound ClassRepresentative CompoundCancer Cell Line(s)IC50 (µM)Key Structural FeaturesReference
2,4-Dianilinopyrimidine Derivatives Compound 8a H1975 (NSCLC), A431 (Epidermoid Carcinoma)0.044, 0.119Contains a 2,4-dianilinopyrimidine core with an N-substituted benzamide. The anilino group at the 2-position and the benzamide at the 4-position mimic the anilinophenyl benzamide arrangement.[1]
2-Anilino-4-(benzimidazol-1-yl)pyrimidine Derivatives Compound 4m HepG2 (Hepatocellular Carcinoma), MCF-7 (Breast Cancer)3.56, 2.18Features a 2-anilinopyrimidine scaffold linked to a benzimidazole, which can be considered a bioisostere of a substituted benzamide.[2]
4-(Arylaminomethyl)benzamide Derivatives Analogues 11 and 13 VariousPotent EGFR inhibition (91-92% at 10 nM)The anilino and benzamide groups are separated by a methyl linker, altering the spatial arrangement compared to a direct N-phenyl linkage.[3][4]
2-Anilino-4-(benzimidazol-2-yl)pyrimidines Most potent derivativeVarious NCI cell linesSubmicromolarThe anilinopyrimidine core is a well-established kinase inhibitor motif. The benzimidazole can engage in additional interactions.[5]

Analysis of Structure-Activity Relationships (SAR):

The data from these related compound classes suggest several key SAR trends. The substitution pattern on both the aniline and benzamide rings plays a critical role in determining the anti-proliferative potency. For instance, in the 2,4-dianilinopyrimidine series, the nature of the substituent on the benzamide moiety significantly influences activity. Furthermore, the linkage between the anilino and benzamide-like components is crucial; direct attachment versus the inclusion of a linker group can dramatically alter the binding mode and overall efficacy. The presence of a 2-amino group, as specified in the topic, could potentially introduce an additional hydrogen bond donor, further influencing target engagement.

Mechanistic Insights: Targeting Key Signaling Pathways

Many of the analyzed anilinophenyl and benzamide-containing compounds exert their anti-proliferative effects by inhibiting protein kinases that are critical for cancer cell growth and survival. A common target for such compounds is the ATP-binding pocket of these kinases.

Kinase Inhibition: A Common Mechanism of Action

The anilinopyrimidine scaffold, present in several of the compared derivatives, is a well-known "hinge-binding" motif.[1][6] The anilino group forms crucial hydrogen bonds with the backbone of the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This interaction mimics the binding of the adenine moiety of ATP, effectively blocking the enzyme's catalytic activity. The benzamide portion of the molecule often extends into a more solvent-exposed region or a nearby hydrophobic pocket, where it can form additional interactions that enhance binding affinity and contribute to selectivity against different kinases.

Kinase_Inhibition cluster_kinase Protein Kinase ATP_Binding_Pocket ATP Binding Pocket Substrate_Phosphorylation Substrate Phosphorylation ATP_Binding_Pocket->Substrate_Phosphorylation Enables Hinge_Region Hinge Region Inhibition Inhibition Hinge_Region->Inhibition Anilinophenyl_Benzamide Anilinophenyl Benzamide Derivative Anilinophenyl_Benzamide->Hinge_Region Binds to ATP ATP ATP->ATP_Binding_Pocket Binds Cell_Proliferation Cell Proliferation Substrate_Phosphorylation->Cell_Proliferation Promotes Inhibition->Substrate_Phosphorylation Blocks

Caption: Mechanism of kinase inhibition by anilinophenyl benzamide derivatives.

Potential Kinase Targets

Based on the analysis of related compounds, several kinase families are potential targets for 2-amino-N-(4-anilinophenyl)benzamide derivatives:

  • Receptor Tyrosine Kinases (RTKs): EGFR, VEGFR, and PDGFR are frequently targeted by anilino-containing inhibitors.[3][4][7]

  • Non-Receptor Tyrosine Kinases: Src and Abl are also known targets for this class of compounds.[8]

  • Serine/Threonine Kinases: Aurora kinases and Polo-like kinase 1 (PLK1) have been shown to be inhibited by anilinopyrimidine derivatives.[5]

  • Focal Adhesion Kinase (FAK): This kinase is a key regulator of cell adhesion and migration and is a validated target for 2,4-dianilinopyrimidine derivatives.[1]

The specific kinase or kinases inhibited by a particular derivative will depend on the fine-tuning of its chemical structure.

Experimental Protocols for Assessing Anti-Proliferative Effects

To enable researchers to conduct their own comparative studies, we provide the following standardized protocols for key in vitro assays.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is a widely used method to assess the cytotoxic and anti-proliferative effects of chemical compounds.

Principle: The assay measures the metabolic activity of viable cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Start: Seed Cells Compound_Treatment Treat with Compounds Start->Compound_Treatment Incubation_48_72h Incubate (48-72h) Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT Solution Incubation_48_72h->MTT_Addition Incubation_4h Incubate (4h) MTT_Addition->Incubation_4h Formazan_Solubilization Solubilize Formazan Incubation_4h->Formazan_Solubilization Read_Absorbance Measure Absorbance Formazan_Solubilization->Read_Absorbance Data_Analysis Calculate IC50 Read_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical MTT cell proliferation assay.

Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescent assay is a robust method for measuring the activity of a wide range of kinases and their inhibition by test compounds.

Principle: The assay quantifies the amount of ADP produced during a kinase reaction. After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert the ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to generate a luminescent signal. The light output is proportional to the ADP concentration and, therefore, to the kinase activity.

Protocol:

  • Kinase Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and ATP in a suitable reaction buffer.

  • Compound Addition: Add the test compounds at various concentrations to the reaction wells. Include a no-inhibitor control and a no-kinase control.

  • Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to each well, mix, and incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Luminescence Generation: Add the Kinase Detection Reagent, mix, and incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the no-inhibitor control and determine the IC50 value.

Conclusion and Future Directions

The collective evidence from studies on structurally related compounds strongly suggests that the 2-amino-N-(4-anilinophenyl)benzamide scaffold holds significant promise as a source of novel anti-proliferative agents. The inherent ability of the anilino and benzamide moieties to interact with key biological targets, particularly protein kinases, provides a solid foundation for the design of potent and selective cancer therapeutics.

Future research in this area should focus on the synthesis and biological evaluation of a focused library of 2-amino-N-(4-anilinophenyl)benzamide derivatives. A systematic exploration of substituents on both the aniline and benzamide rings will be crucial for elucidating detailed structure-activity relationships and for optimizing potency and selectivity. Furthermore, comprehensive mechanistic studies, including broad kinase profiling and cellular pathway analysis, will be essential to identify the precise molecular targets and to understand the full therapeutic potential of this promising class of compounds. The experimental protocols and comparative data presented in this guide offer a robust framework for initiating and advancing such investigations.

References

  • Synthesis and Antiproliferative Activity of 2-amino-4-Anilinoquinazoline Derivatives. (2025). ResearchGate. [Link]

  • 2-Anilino-4-(benzimidazol-2-yl)pyrimidines--a multikinase inhibitor scaffold with antiproliferative activity toward cancer cell lines. (n.d.). PubMed. [Link]

  • Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. (2020). PMC. [Link]

  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (2019). PubMed. [Link]

  • Design, synthesis, biological evaluation and in silico studies of 2-anilino- 4-(benzimidazol- 1-yl)pyrimidine scaffold as antitumor agents. (2025). NIH. [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). NIH. [Link]

  • A Structure–Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. (2020). MDPI. [Link]

  • Synthesis and biological evaluation of 2-phenyl-4-aminoquinolines as potential antifungal agents. (2019). PubMed. [Link]

  • (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. (n.d.). ResearchGate. [Link]

  • Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. (2021). NIH. [Link]

  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004). PubMed. [Link]

  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (2019). PMC. [Link]

  • 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. (2021). PMC. [Link]

  • In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. (2002). PubMed. [Link]

  • Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. (2014). PubMed. [Link]

  • Discovery, Structure–Activity Relationship and In Vitro Anticancer Activity of Small-Molecule Inhibitors of the Protein–Protein Interactions between AF9/ENL and AF4 or DOT1L. (2021). NIH. [Link]

  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. (2020). MDPI. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.